Product packaging for 8-Ethoxyocta-1,6-diene(Cat. No.:CAS No. 14543-50-1)

8-Ethoxyocta-1,6-diene

Cat. No.: B15483881
CAS No.: 14543-50-1
M. Wt: 154.25 g/mol
InChI Key: QFXXIFLXCHNIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Ethoxyocta-1,6-diene is a chemical compound with the CAS Registry Number 14543-50-1 . It has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol . This diene features two alkene groups separated by a saturated chain terminated with an ethoxy group, making it a versatile building block in organic synthesis and transition metal catalysis research. Dienes with structures similar to this compound are of significant interest in industrially applied transformations. For instance, they can serve as substrates or intermediates in catalytic processes such as telomerization, which is used to produce valuable chemicals like 1-octene from abundant raw materials . The presence of both the diene and ether functionality in this compound provides researchers with a substrate for exploring selective functionalization reactions, including hydrofunctionalization and cyclization, to construct more complex molecular architectures . This compound is intended for research applications as a synthetic intermediate or a substrate in method development and catalysis studies. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B15483881 8-Ethoxyocta-1,6-diene CAS No. 14543-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14543-50-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

8-ethoxyocta-1,6-diene

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10-11-4-2/h3,8-9H,1,4-7,10H2,2H3

InChI Key

QFXXIFLXCHNIEJ-UHFFFAOYSA-N

Canonical SMILES

CCOCC=CCCCC=C

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 8-Ethoxyocta-1,6-diene from Butadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 8-ethoxyocta-1,6-diene, more commonly known in scientific literature as 1-ethoxy-2,7-octadiene, through the palladium-catalyzed telomerization of butadiene with ethanol. This process represents a highly atom-economical method for the formation of a versatile C8 building block.

Introduction

The telomerization of 1,3-dienes, particularly butadiene, with nucleophiles is a cornerstone of industrial organic synthesis, providing access to a wide array of functionalized linear C8 chains. The reaction of butadiene with ethanol, catalyzed by palladium complexes, yields 1-ethoxy-2,7-octadiene as the primary product. This compound serves as a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data on catalyst performance, and a mechanistic exploration of the catalytic cycle.

Reaction Overview and Catalysis

The core transformation involves the dimerization of two butadiene molecules with the simultaneous addition of an ethanol molecule. This reaction is predominantly catalyzed by palladium complexes, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (Pd(OAc)2) and a phosphine ligand. The choice of ligand is critical in controlling the reaction's activity and selectivity.

A variety of phosphine ligands have been successfully employed, with electron-donating and sterically demanding ligands often showing superior performance. N-heterocyclic carbenes (NHCs) have also emerged as a highly effective class of ligands for this transformation. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or a sodium alkoxide, which facilitates the formation of the active catalytic species.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the palladium-catalyzed telomerization of butadiene with alcohols. It is important to note that direct comparison between different studies can be challenging due to variations in reaction conditions.

Table 1: Influence of Ligand on the Telomerization of Butadiene with Methanol *

LigandCatalyst SystemTemperature (°C)Time (h)Yield of 1-methoxy-2,7-octadiene (%)Reference
Tri(furan-2-yl)phosphine (TFP)Pd(OAc)2/TFP/NaOH251946[1]
Methyl-substituted difuryl phosphinePd(OAc)2/Ligand/NaOH251953[1]
Ethyl-substituted difuryl phosphinePd(OAc)2/Ligand/NaOH251970[1]
n-Propyl-substituted difuryl phosphinePd(OAc)2/Ligand/NaOH251995[1]
Tris(o-methoxyphenyl)phosphine (TOMPP)Pd(acac)2/TOMPPNot Specified<2>98 (total telomers)[2]

Data for methanol is presented as a close analog to ethanol, illustrating the impact of ligand structure on yield.

Table 2: Representative Reaction Conditions and Performance

Catalyst PrecursorLigandBaseSolventButadiene:Ethanol RatioTemperature (°C)Time (h)Conversion (%)Selectivity for 1-ethoxy-2,7-octadiene (%)Reference
Pd(OAc)2n-Propyl-substituted difuryl phosphineNaOH (1 mol%)EthanolExcess2519HighHighInferred from[1]
Pd(acac)2TOMPPNot SpecifiedEthanolNot SpecifiedNot Specified<2HighHighInferred from[2]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 1-ethoxy-2,7-octadiene, adapted from procedures for similar alcohols.[1]

Materials
  • Palladium(II) acetate (Pd(OAc)2)

  • n-Propyl-substituted difuryl phosphine ligand (or other suitable phosphine)

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • 1,3-Butadiene (condensed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • Autoclave or pressure-rated reaction vessel

Procedure
  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.001 mol%) and the phosphine ligand (0.003 mol%) in a minimal amount of anhydrous ethanol. Stir the solution until a homogeneous catalyst mixture is formed.

  • Reaction Setup: To a cooled, pressure-rated reaction vessel, add the catalyst solution and a solution of sodium hydroxide (1 mol%) in anhydrous ethanol.

  • Addition of Reactants: Carefully condense a known amount of 1,3-butadiene into the reaction vessel. The vessel should be cooled to prevent premature evaporation of butadiene.

  • Reaction: Seal the reaction vessel and allow it to warm to room temperature (or the desired reaction temperature, e.g., 25°C). Stir the reaction mixture vigorously for the specified duration (e.g., 19 hours).

  • Workup and Purification:

    • After the reaction is complete, cool the vessel and carefully vent any excess butadiene in a well-ventilated fume hood.

    • The crude reaction mixture can be filtered to remove any solid residues.

    • The solvent (excess ethanol) can be removed under reduced pressure.

    • The resulting oil can be purified by vacuum distillation to isolate the 1-ethoxy-2,7-octadiene.

  • Analysis: The product identity and purity can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The yield can be determined by gas chromatography with a flame ionization detector (GC-FID) using an internal standard.

Reaction Mechanism and Visualization

The catalytic cycle for the telomerization of butadiene with an alcohol is generally accepted to proceed through the following key steps:

  • In situ Catalyst Formation: The Pd(II) precursor is reduced to the active Pd(0) species.

  • Ligand Exchange: Butadiene molecules coordinate to the Pd(0) center.

  • Oxidative Coupling: Two coordinated butadiene molecules undergo oxidative coupling to form a bis-π-allyl palladium intermediate.

  • Nucleophilic Attack: The ethoxide, formed from ethanol and the base, attacks the bis-π-allyl complex.

  • Protonolysis/Reductive Elimination: This leads to the formation of the 1-ethoxy-2,7-octadiene product and regeneration of the Pd(0) catalyst.

Catalytic Cycle of Butadiene Telomerization

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Pd(0)(C4H6)2Ln Pd(0)(C4H6)2Ln Pd(0)Ln->Pd(0)(C4H6)2Ln + 2 Butadiene Bis-π-allyl Pd Complex Bis-π-allyl Pd Complex Pd(0)(C4H6)2Ln->Bis-π-allyl Pd Complex Oxidative Coupling Alkoxy-π-allyl Pd Complex Alkoxy-π-allyl Pd Complex Bis-π-allyl Pd Complex->Alkoxy-π-allyl Pd Complex + EtOH, - H+ Product Complex Product Complex Alkoxy-π-allyl Pd Complex->Product Complex Protonolysis Product Complex->Pd(0)Ln - 1-Ethoxy-2,7-octadiene

Caption: Catalytic cycle for the palladium-catalyzed telomerization of butadiene with ethanol.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Catalyst_Preparation Catalyst Preparation (Pd(OAc)2 + Ligand in EtOH) Reaction_Setup Combine Catalyst and Base in Reaction Vessel Catalyst_Preparation->Reaction_Setup Base_Solution Base Solution (NaOH in EtOH) Base_Solution->Reaction_Setup Add_Butadiene Condense Butadiene into Vessel Reaction_Setup->Add_Butadiene Run_Reaction Stir at 25°C for 19h Add_Butadiene->Run_Reaction Vent_Excess_Butadiene Vent Excess Butadiene Run_Reaction->Vent_Excess_Butadiene Filter Filter Reaction Mixture Vent_Excess_Butadiene->Filter Solvent_Removal Remove Ethanol (Reduced Pressure) Filter->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product 1-Ethoxy-2,7-octadiene Distillation->Final_Product Analysis_Methods GC-MS, NMR, GC-FID Final_Product->Analysis_Methods

Caption: A typical experimental workflow for the synthesis of 1-ethoxy-2,7-octadiene.

Conclusion

The palladium-catalyzed telomerization of butadiene with ethanol is a highly efficient and selective method for the synthesis of 1-ethoxy-2,7-octadiene. The choice of ligand is paramount in achieving high yields and selectivity. The provided protocol and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the practical application of this important transformation. Further optimization of reaction conditions and catalyst systems may lead to even more efficient and sustainable processes.

References

8-Ethoxyocta-1,6-diene: An Overview of a Sparsely Documented Alkoxy-diene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical properties and structure of 8-Ethoxyocta-1,6-diene. Despite a comprehensive search of available scientific literature and chemical databases, it is apparent that this specific compound is not well-documented. Publicly accessible information regarding its detailed chemical properties, experimental protocols for its synthesis, and its biological activity is exceptionally limited. This guide, therefore, serves to summarize the known foundational data and provides context based on the general characteristics of related alkoxy-dienes.

Core Chemical Identity

Based on available chemical registration information, the fundamental identifiers for this compound are as follows:

PropertyValue
CAS Number 51586-85-7
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol

Structural Information

The chemical structure of this compound consists of an eight-carbon chain containing two double bonds at positions 1 and 6. An ethoxy group (-OCH₂CH₃) is attached to the eighth carbon. The presence of the diene system and the ether linkage are the key functional features that would be expected to govern its reactivity.

A logical representation of its synthesis could be conceptualized as the etherification of octa-1,6-dien-8-ol. This is a hypothetical pathway as no specific synthesis protocols for this compound have been found.

Octa-1,6-dien-8-ol Octa-1,6-dien-8-ol This compound This compound Octa-1,6-dien-8-ol->this compound Etherification Ethanol Ethanol Ethanol->this compound Acid Catalyst Acid Catalyst Acid Catalyst->this compound Water Water cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Property Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Pure Sample IR IR Purification->IR MS MS Purification->MS Boiling_Point Boiling Point NMR->Boiling_Point Density Density IR->Density Solubility Solubility MS->Solubility

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Ethoxyocta-1,6-diene. Due to the absence of publicly available experimental spectral data for this compound, this document serves as a comprehensive theoretical framework for researchers. It includes predicted chemical shifts (δ), multiplicities, and coupling constants (J) based on established NMR principles and data from analogous chemical structures. Furthermore, this guide outlines standardized experimental protocols for the acquisition of ¹H and ¹³C NMR spectra and presents a logical workflow for NMR data acquisition and analysis. This document is intended to aid in the identification and characterization of this compound in a laboratory setting.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of the molecule's structure, considering the electronic environments of each nucleus and typical chemical shift ranges for similar functional groups.[1][2][3][4]

Structure of this compound:

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (trans)5.80 - 5.90ddtJ(H1-trans, H2) ≈ 17, J(H1-trans, H1-cis) ≈ 2, J(H1-trans, H3) ≈ 1.5
H-1 (cis)5.70 - 5.80ddtJ(H1-cis, H2) ≈ 10, J(H1-cis, H1-trans) ≈ 2, J(H1-cis, H3) ≈ 1.5
H-24.95 - 5.10ddddJ(H2, H1-trans) ≈ 17, J(H2, H1-cis) ≈ 10, J(H2, H3) ≈ 6-8
H-32.05 - 2.15m-
H-41.40 - 1.50m-
H-52.00 - 2.10m-
H-65.35 - 5.45m-
H-73.40 - 3.50tJ(H7, H6) ≈ 7
H-9 (CH₂)3.45 - 3.55qJ(H9, H10) ≈ 7
H-10 (CH₃)1.15 - 1.25tJ(H10, H9) ≈ 7
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
C-1138.0 - 139.0
C-2114.0 - 115.0
C-332.0 - 33.0
C-428.0 - 29.0
C-529.0 - 30.0
C-6129.0 - 131.0
C-770.0 - 71.0
C-866.0 - 67.0
C-915.0 - 16.0

Experimental Protocols

The following are detailed, generic methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to a compound such as this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. For non-polar to moderately polar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice. Other suitable solvents include deuterated benzene (C₆D₆) or deuterated dichloromethane (CD₂Cl₂).

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Sample Filtration: Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans may be needed for dilute samples.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Longer delays may be required for quaternary carbons.

  • Number of Scans (NS): 128-1024 scans, as ¹³C has a much lower natural abundance than ¹H.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Apodization: Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform on the apodized FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of NMR Workflow

The following diagram illustrates the logical workflow of an NMR experiment, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure Compound Dissolve Dissolve & Filter Sample->Dissolve Solvent Deuterated Solvent + TMS Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Spectrometer Place Tube in Spectrometer NMR_Tube->Spectrometer Shimming Shim Magnetic Field Spectrometer->Shimming Parameters Set Acquisition Parameters Shimming->Parameters Acquire Acquire FID Parameters->Acquire FID Raw FID Data Acquire->FID Processing Fourier Transform & Phasing Correction Baseline Correction & Referencing Processing->Correction Interpretation Interpret Chemical Shifts, Multiplicities, & Coupling Constants Correction->Interpretation FID->Processing Structure Structure Elucidation / Verification Interpretation->Structure

Figure 1: A flowchart illustrating the major steps in an NMR spectroscopy experiment.

References

An In-depth Technical Guide to the GC-MS Analysis of 8-Ethoxyocta-1,6-diene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products derived from 8-Ethoxyocta-1,6-diene. This document outlines detailed experimental protocols, data interpretation strategies, and includes illustrative diagrams to facilitate a deeper understanding of the analytical workflow.

Introduction

This compound is a volatile organic compound of interest in synthetic chemistry due to its bifunctional nature, incorporating both ether and diene moieties. The analysis of its reaction products is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring the purity of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile compounds coupled with definitive mass-based identification.[1][2] This guide will walk through a hypothetical reaction of this compound and the subsequent GC-MS analysis of its products.

Hypothetical Reaction Pathway: Acid-Catalyzed Hydration of this compound

For the purpose of this guide, we will consider the acid-catalyzed hydration of this compound. This reaction is expected to proceed via electrophilic addition of water across the double bonds, potentially leading to a variety of isomeric alcohol products. The regioselectivity of the addition will be governed by the stability of the intermediate carbocations.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Potential Products This compound This compound Carbocation Intermediates Carbocation Intermediates This compound->Carbocation Intermediates Protonation H2O H2O H2O->Carbocation Intermediates Nucleophilic Attack H+ (catalyst) H+ (catalyst) 8-Ethoxyoct-6-en-2-ol 8-Ethoxyoct-6-en-2-ol Carbocation Intermediates->8-Ethoxyoct-6-en-2-ol Deprotonation 8-Ethoxyoct-1-en-7-ol 8-Ethoxyoct-1-en-7-ol Carbocation Intermediates->8-Ethoxyoct-1-en-7-ol Deprotonation 8-Ethoxyoctane-2,7-diol 8-Ethoxyoctane-2,7-diol Carbocation Intermediates->8-Ethoxyoctane-2,7-diol Further Hydration G Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Acquisition Data Acquisition Detector->Data Acquisition G cluster_data Data Analysis Total Ion Chromatogram Total Ion Chromatogram Peak Integration Peak Integration Total Ion Chromatogram->Peak Integration Mass Spectrum Extraction Mass Spectrum Extraction Peak Integration->Mass Spectrum Extraction Library Search (NIST) Library Search (NIST) Mass Spectrum Extraction->Library Search (NIST) Manual Interpretation Manual Interpretation Library Search (NIST)->Manual Interpretation Compound Identification Compound Identification Manual Interpretation->Compound Identification

References

Physical and chemical properties of substituted 1,6-dienes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted 1,6-Dienes

Introduction

Substituted 1,6-dienes are a class of organic compounds characterized by a seven-carbon chain with double bonds at the first and sixth positions. As isolated dienes, the two π-systems do not interact through conjugation, meaning their reactivity is similar to that of simple alkenes. However, their unique structural arrangement makes them exceptionally valuable substrates in modern organic synthesis. The proximity of the two terminal double bonds allows for powerful intramolecular cyclization reactions, providing efficient pathways to a wide variety of five- and six-membered carbocycles and heterocycles. These cyclic structures are foundational motifs in natural products, pharmaceuticals, and advanced materials. This guide provides a detailed overview of the physical and chemical properties of substituted 1,6-dienes, with a focus on their synthetic transformations and applications relevant to drug discovery.

Physical and Spectroscopic Properties

The physical properties of substituted 1,6-dienes are largely determined by the nature of their substituents. For illustrative purposes, the properties of a commonly used and well-documented 1,6-diene, diethyl diallylmalonate, are summarized below.

Physical Properties of Diethyl Diallylmalonate
PropertyValue
Molecular Formula C₁₃H₂₀O₄[1][2]
Molecular Weight 240.30 g/mol [3][4]
Appearance Liquid[4]
Boiling Point 242-244 °C (at 760 mmHg)[1][5]; 128-130 °C (at 12 mmHg)[4][6]
Density 0.993 - 0.994 g/mL at 25 °C[1][4][5][6]
Refractive Index (n₂₀/D) 1.446[1][4][5]
Solubility Sparingly soluble in water (0.72 g/L at 25°C)[5]; Soluble in chloroform[6]
Flash Point >110 °C (>230 °F)[4][5]
Spectroscopic Data for Diethyl Diallylmalonate

Spectroscopic analysis is essential for the characterization of 1,6-dienes. The following table outlines the key spectral features of diethyl diallylmalonate.

SpectroscopyKey Features and Peaks
¹H NMR (CDCl₃) δ (ppm): 5.85-5.65 (m, 2H, -CH =CH₂), 5.15-5.05 (m, 4H, -CH=CH ₂), 4.18 (q, 4H, -O-CH ₂-CH₃), 2.65 (d, 4H, -C-CH ₂-CH=), 1.22 (t, 6H, -O-CH₂-CH ₃)[2][7]
¹³C NMR (CDCl₃) δ (ppm): 170.8 (C=O), 132.9 (-C H=CH₂), 118.9 (-CH=C H₂), 61.3 (-O-C H₂-CH₃), 57.5 (C (CH₂-)₂), 38.1 (-C-C H₂-CH=), 14.0 (-O-CH₂-C H₃)[1]
IR (liquid film) ν (cm⁻¹): ~3080 (C-H stretch, alkene), ~2980 (C-H stretch, alkane), ~1730 (C=O stretch, ester), ~1640 (C=C stretch, alkene), ~920 (out-of-plane bend, =C-H)[1]

Chemical Properties and Key Reactions

The chemistry of 1,6-dienes is dominated by intramolecular reactions that form cyclic products. The most significant of these are ring-closing metathesis and various metal-catalyzed cycloisomerizations.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a cornerstone of modern organic synthesis, allowing for the efficient construction of 5- to 7-membered unsaturated rings, as well as macrocycles containing over 30 atoms.[8][9] The reaction involves the intramolecular rearrangement of a 1,6-diene catalyzed by a metal alkylidene complex, typically based on ruthenium (e.g., Grubbs' catalysts), to form a cycloalkene and volatile ethylene gas.[8] The removal of ethylene from the reaction mixture serves as the thermodynamic driving force, pushing the equilibrium toward the cyclic product.[9]

The success and rate of RCM can be influenced by the substituents on the diene backbone. For instance, geminal substituents can promote cyclization via the Thorpe-Ingold effect, while certain functional groups, like neighboring alkoxy groups, can accelerate the reaction.[10]

Reaction Mechanism: The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.

RCM_Mechanism Ring-Closing Metathesis (RCM) Mechanism cluster_start cluster_cycle cluster_end start_diene 1,6-Diene cycloadd1 [2+2] Cycloaddition start_diene->cycloadd1 catalyst [M]=CH₂ Catalyst catalyst->cycloadd1 metal_intermediate1 Metallacyclobutane Intermediate I cycloadd1->metal_intermediate1 cyclorev1 Retro [2+2] Cycloreversion metal_intermediate1->cyclorev1 new_alkylidene New Alkylidene cyclorev1->new_alkylidene ethylene Ethylene (gas) cyclorev1->ethylene cycloadd2 Intramolecular [2+2] Cycloaddition new_alkylidene->cycloadd2 intramolecular metal_intermediate2 Metallacyclobutane Intermediate II cycloadd2->metal_intermediate2 cyclorev2 Retro [2+2] Cycloreversion metal_intermediate2->cyclorev2 product Cyclic Product cyclorev2->product catalyst_regen [M]=CH₂ Catalyst (regenerated) cyclorev2->catalyst_regen

RCM mechanism via a metallacyclobutane intermediate.
Cycloisomerization

Cycloisomerization is an atom-economical process where a 1,6-diene is converted into a cyclic isomer, typically catalyzed by various transition metals like platinum, nickel, or iron.[11][12][13] Unlike RCM, no atoms are lost in this process. The structure of the resulting product is highly dependent on the choice of metal catalyst and reaction conditions.

  • Platinum(II) Catalysis: Can convert 1,6-dienes into unusual bicyclopropane products.[11]

  • Iron(III) Chloride (FeCl₃) Catalysis: A green and cost-effective method that promotes the cycloisomerization of N-containing 1,6-dienes to form α-alkenyl-tetrahydropyridine compounds through a carbocation pathway.[12][14]

  • Nickel(II) Catalysis: Efficiently converts various 1,6-dienes into pyrrolidine and other five-membered heterocyclic derivatives.[13][15]

Cycloisomerization_Pathways Catalyst-Dependent Cycloisomerization of 1,6-Dienes diene Substituted 1,6-Diene cat_pt Pt(II) Catalyst diene->cat_pt cat_fe FeCl₃ Catalyst diene->cat_fe cat_ni Ni(II) Catalyst diene->cat_ni prod_pt Bicyclopropane Product cat_pt->prod_pt prod_fe α-Alkenyl-tetrahydropyridine Product cat_fe->prod_fe prod_ni Pyrrolidine/Cyclopentane Product cat_ni->prod_ni

Diverse cycloisomerization products from 1,6-dienes.

Experimental Protocols

This section provides a representative protocol for the ring-closing metathesis of a substituted 1,6-diene.

General Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

Objective: To synthesize diethyl 3-cyclopentene-1,1-dicarboxylate via RCM.

Reagents & Materials:

  • Diethyl diallylmalonate

  • Grubbs' Catalyst, 2nd Generation

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Standard glassware (round-bottom flask, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with diethyl diallylmalonate (1.0 eq). The apparatus is flushed with an inert gas (N₂ or Ar).

  • Dissolution: Anhydrous, degassed solvent (e.g., DCM) is added via syringe to create a dilute solution (typically 0.01-0.05 M). Dilute conditions are crucial to favor the intramolecular RCM reaction over intermolecular polymerization.

  • Catalyst Addition: Grubbs' 2nd Generation catalyst (0.5-2.0 mol%) is added to the stirred solution. The mixture is often heated to reflux (approx. 40 °C for DCM) to initiate the reaction. The color of the solution will typically change, indicating catalyst activity.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is driven to completion by the continuous removal of ethylene gas, which can be facilitated by gently bubbling inert gas through the solution.

  • Quenching: Once the reaction is complete (typically 1-4 hours), the flask is cooled to room temperature. A few drops of ethyl vinyl ether are added, and the mixture is stirred for 20-30 minutes to quench the catalyst by reacting with the active ruthenium species.

  • Work-up: The solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cyclic product.

Visualization of Experimental and Synthetic Workflows

General Laboratory Workflow for Synthesis and Characterization

The synthesis, purification, and characterization of compounds derived from 1,6-dienes follow a standard workflow in organic chemistry laboratories.

Synthesis_Workflow General Synthesis & Characterization Workflow start 1. Reaction Setup (1,6-Diene + Catalyst) reaction 2. Intramolecular Reaction (e.g., RCM) start->reaction monitoring 3. Reaction Monitoring (TLC / GC) reaction->monitoring quench 4. Quenching & Work-up monitoring->quench purify 5. Purification (Column Chromatography) quench->purify characterize 6. Characterization (NMR, IR, MS) purify->characterize product Pure Cyclic Product characterize->product

Workflow for synthesis and characterization.

Relevance in Drug Development and Medicinal Chemistry

The ability of 1,6-dienes to efficiently form structurally complex cyclic molecules makes them highly relevant to the pharmaceutical industry.[16][17] Olefin metathesis, in particular, has become a powerful tool in drug discovery.[18]

  • Access to Macrocycles: RCM is one of the most effective methods for synthesizing macrocycles, a class of molecules (≥12 atoms in the ring) of increasing importance in drug development for tackling challenging biological targets.[19]

  • Scaffold Synthesis: The cyclic and heterocyclic products of 1,6-diene cyclizations serve as rigid scaffolds for the synthesis of new drug candidates. These core structures are present in numerous biologically active compounds and natural products.

  • Approved Drugs: The commercial manufacturing of several drugs now incorporates an RCM step. Notable examples include the hepatitis C protease inhibitors simeprevir and glecaprevir, and the kinase inhibitor pacritinib.[19]

Conceptual Pathway from 1,6-Diene to Drug Candidate

The strategic use of RCM can significantly shorten synthetic routes to complex molecular targets in the drug discovery pipeline.

Drug_Discovery_Pathway Role of 1,6-Dienes in Drug Discovery cluster_chem Chemical Synthesis cluster_dev Drug Development diene Acyclic 1,6-Diene Precursor rcm Ring-Closing Metathesis (RCM) diene->rcm scaffold Cyclic Scaffold rcm->scaffold functionalize Further Functionalization scaffold->functionalize candidate Drug Candidate functionalize->candidate

Conceptual workflow from 1,6-diene to drug candidate.

Conclusion

Substituted 1,6-dienes are versatile and powerful building blocks in organic synthesis. While their physical properties are analogous to simple alkenes, their chemical reactivity is distinguished by a strong propensity for intramolecular cyclization. Reactions such as ring-closing metathesis and transition metal-catalyzed cycloisomerization provide direct and atom-economical routes to a vast array of cyclic and heterocyclic structures. The strategic importance of these transformations is particularly evident in the field of drug discovery, where they enable the efficient synthesis of complex molecular scaffolds and macrocyclic drug candidates. A thorough understanding of the properties and reactivity of 1,6-dienes is therefore essential for researchers and scientists working at the forefront of chemical synthesis and development.

References

Reactivity of terminal alkenes in 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Reactivity of Terminal Alkenes in 8-Ethoxyocta-1,6-diene

Introduction

This compound is a difunctional organic molecule featuring a terminal vinyl group (C1-C2) and an internal double bond (C6-C7), with an ether linkage at the C8 position. This structure presents opportunities for selective chemical transformations, particularly at the sterically accessible and electronically distinct terminal alkene. Understanding the chemoselectivity of this terminal double bond is crucial for its application as a building block in organic synthesis, materials science, and the development of novel pharmaceutical scaffolds. This document outlines the expected reactivity of the terminal alkene, supported by data from analogous 1,6-diene systems, and provides representative experimental protocols and mechanistic diagrams.

Expected Reactivity of the Terminal Alkene

The terminal alkene in this compound is anticipated to be the more reactive site for a variety of chemical transformations due to reduced steric hindrance compared to the internal 1,2-disubstituted double bond. Key reactions are expected to include transition metal-catalyzed cycloisomerizations, Alder-ene reactions, and radical cyclizations.

Cycloisomerization Reactions

Transition metal catalysts, particularly those based on ruthenium, rhodium, and palladium, are known to effectively catalyze the cycloisomerization of 1,6-dienes to form five-membered ring systems.[1][2][3] In the case of this compound, this would likely lead to the formation of functionalized methylenecyclopentane derivatives. The reaction proceeds via the formation of a metallacyclopentane intermediate, with the specific isomer obtained being dependent on the catalyst and reaction conditions employed.[2]

Intramolecular Alder-Ene Reaction

The intramolecular Alder-ene reaction is a powerful method for the stereoselective synthesis of cyclic compounds.[4] For 1,6-dienes, this thermally or Lewis acid-catalyzed reaction typically yields cis-five-membered rings. The presence of activating groups on the enophile can influence the stereochemical outcome, potentially favoring trans products.[4] In this compound, the terminal double bond can act as the "ene" component and the internal double bond as the "enophile," or vice versa, leading to different cyclized products.

Radical Cyclization

Radical cyclization of 1,6-dienes offers a complementary approach to the synthesis of cyclic molecules.[5] These reactions can be initiated by various radical initiators and often proceed with high regioselectivity. The substitution pattern on the diene can influence the cyclization pathway, leading to either five- or six-membered rings.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions analogous to those expected for this compound, based on published results for similar 1,6-dienes.

Table 1: Representative Data for Ru-Catalyzed Cycloisomerization of a Generic 1,6-Diene

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Product(s)Yield (%)
1[RuCl2(PPh3)3] (5)Toluene8012exo-Methylenecyclopentane85
2[Ru(cod)(cot)] (5)1,2-Dichloroethane6024exo-Methylenecyclopentane78
3Cp*RuCl(cod) (2)Isopropanol908exo-Methylenecyclopentane92

Table 2: Representative Data for Thermal Intramolecular Alder-Ene Reaction of a Generic 1,6-Diene

EntrySolventTemp (°C)Time (h)Product(s)Diastereomeric Ratio (cis:trans)Yield (%)
1Toluene20024Cyclopentane derivative95:575
2Xylene22018Cyclopentane derivative92:880
3None25012Cyclopentane derivative90:1065

Experimental Protocols

Representative Protocol for Ruthenium-Catalyzed Cycloisomerization

Objective: To synthesize an exo-methylenecyclopentane derivative from a 1,6-diene.

Materials:

  • 1,6-diene substrate (e.g., this compound) (1.0 mmol)

  • Ruthenium catalyst (e.g., Cp*RuCl(cod)) (0.02 mmol, 2 mol%)

  • Anhydrous isopropanol (5 mL)

  • Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • A flame-dried Schlenk flask is charged with the ruthenium catalyst.

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous isopropanol is added via syringe, and the mixture is stirred until the catalyst dissolves.

  • The 1,6-diene substrate is added to the flask via syringe.

  • The reaction mixture is heated to 90°C and stirred for 8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired exo-methylenecyclopentane product.

Visualizations

Mechanistic Pathway for Metal-Catalyzed Cycloisomerization

Caption: Generalized catalytic cycle for the cycloisomerization of a 1,6-diene.

Experimental Workflow for Product Synthesis and Purification

G Start Start: Assemble Reaction Reaction Heat Reaction Mixture (e.g., 90°C, 8h) Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench & Aqueous Workup Monitoring->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purify Crude Product (Column Chromatography) Evaporation->Purification Analysis Characterize Product (NMR, MS, IR) Purification->Analysis End End: Pure Product Analysis->End

Caption: Standard experimental workflow for synthesis and purification.

References

The Synthetic Versatility of Ethoxy-Substituted Dienes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoxy-substituted dienes have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the electron-donating ethoxy group, render them highly reactive in a variety of transformations, most notably the Diels-Alder reaction. This technical guide provides an in-depth exploration of the applications of these dienes, with a focus on their role in the construction of complex molecular architectures, the development of novel materials, and their potential in the synthesis of biologically active compounds.

Core Applications in Organic Synthesis

The primary application of ethoxy-substituted dienes lies in their utility as electron-rich partners in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The presence of the ethoxy group significantly enhances the Highest Occupied Molecular Orbital (HOMO) energy of the diene, leading to accelerated reaction rates and high regioselectivity with a wide range of dienophiles.

One of the most prominent examples is trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene, famously known as Danishefsky's diene. While technically a methoxy-substituted diene, its reactivity principles are directly applicable to its ethoxy-substituted counterparts and it serves as a foundational example in this class. These dienes react readily with electron-poor alkenes to generate highly functionalized cyclohexene derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

The Diels-Alder Reaction: A Gateway to Complexity

The Diels-Alder reaction of ethoxy-substituted dienes provides a stereospecific and regioselective route to six-membered rings. The ethoxy group directs the regiochemical outcome of the cycloaddition, leading to the predictable formation of specific isomers.

Quantitative Data Summary

The following tables summarize key quantitative data from representative applications of ethoxy-substituted dienes.

Table 1: Diels-Alder Reaction Yields and Stereoselectivity

DieneDienophileCatalyst/ConditionsProductYield (%)Diastereomeric/Enantiomeric Excess
Danishefsky's DieneAromatic ImineChiral Ionic Liquid, 30°C, 4.5 h2-substituted-2,3-dihydro-4-pyridone8284% de[1]
Danishefsky's DieneAromatic ImineChiral Ionic Liquid, 30°C, 4.5 h2-substituted-2,3-dihydro-4-pyridone8586% de[1]
Danishefsky's DieneAromatic ImineChiral Ionic Liquid, 30°C, 4.5 h2-substituted-2,3-dihydro-4-pyridone8081% de[1]

Table 2: Polymerization of Ethoxy-Substituted Dienes

MonomerPolymerization TypeMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Microstructure
2,3-Bis(4-ethoxy-4-oxobutyl)-1,3-butadieneBulk Free-Radical13,000 - 80,0002.0 - 4.0100% 1,4-microstructure
2,3-Bis(4-ethoxy-4-oxobutyl)-1,3-butadieneSolution Free-Radicalup to 96,000-100% 1,4-microstructure

Experimental Protocols

Detailed methodologies are crucial for the successful application of ethoxy-substituted dienes. Below are representative protocols for the synthesis of a key diene and its subsequent use in a Diels-Alder reaction.

Protocol 1: Synthesis of trans-1-Methoxy-3-trimethylsilyloxy-buta-1,3-diene (Danishefsky's Diene)

This procedure is adapted from the literature and provides a reliable method for the preparation of Danishefsky's diene.[2][3]

Materials:

  • 4-methoxy-3-buten-2-one

  • Zinc chloride (anhydrous)

  • Triethylamine

  • Chlorotrimethylsilane (TMSCl)

  • Benzene (anhydrous)

  • Ether

Procedure:

  • To a mechanically stirred solution of triethylamine (575 g, 5.7 mol) in a three-necked flask, add anhydrous zinc chloride (10.0 g, 0.07 mol).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • Add a solution of 4-methoxy-3-buten-2-one (250 g, 2.50 mol) in 750 mL of anhydrous benzene all at once.

  • Continue mechanical stirring for 5 minutes.

  • Rapidly add chlorotrimethylsilane (542 g, 5.0 mol). The reaction is exothermic and should be kept below 45°C using an ice bath.

  • After 30 minutes, heat the solution to 43°C and maintain this temperature for 12 hours.

  • After cooling to room temperature, pour the thick mixture into 5 L of ether with mixing.

  • Filter the solid material through Celite. Wash the Celite and solid material with an additional 4 L of ether.

  • Combine the ether washings and evaporate the solvent under reduced pressure to yield a brown oil.

  • Purify the oil by fractional distillation under vacuum (boiling point 78–81°C at 23 mmHg) to obtain the diene.[2]

Protocol 2: General Procedure for the Asymmetric Aza-Diels-Alder Reaction

This protocol is a general representation of the reaction between Danishefsky's diene and an imine in a chiral ionic liquid.[1]

Materials:

  • Danishefsky's diene

  • Substituted imine

  • Chiral ionic liquid (e.g., based on ephedrine)

Procedure:

  • In a reaction vessel, dissolve the imine (1 equivalent) in the chiral ionic liquid (2 equivalents).

  • At 30°C, add Danishefsky's diene (1.5 equivalents) portion-wise over a period of time.

  • Stir the reaction mixture at 30°C for the specified time (e.g., 4.5 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ether).

  • The ionic liquid can be recovered, dried under vacuum, and reused.

  • Purify the product by column chromatography.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the diastereomeric excess using chiral HPLC.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the application of ethoxy-substituted dienes.

Diels_Alder_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Analysis cluster_application Further Applications Diene Ethoxy-Substituted Diene Reaction Diels-Alder Cycloaddition Diene->Reaction Dienophile Dienophile (e.g., Alkene, Imine) Dienophile->Reaction Cycloadduct Functionalized Cyclohexene Derivative Reaction->Cycloadduct Purification Purification (e.g., Chromatography) Cycloadduct->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization NaturalProducts Natural Product Synthesis Characterization->NaturalProducts Pharmaceuticals Pharmaceutical Development Characterization->Pharmaceuticals Materials Materials Science Characterization->Materials

Caption: General workflow for the application of ethoxy-substituted dienes.

Caption: Regioselectivity in the Diels-Alder reaction.

Applications in Drug Development and Materials Science

The six-membered rings constructed using ethoxy-substituted dienes are prevalent scaffolds in a vast array of biologically active natural products and synthetic pharmaceuticals. The ability to introduce multiple stereocenters with high control in a single step makes this methodology particularly attractive for the efficient synthesis of complex drug candidates. For instance, the dihydropyran and dihydropyridone cores, readily accessible through hetero-Diels-Alder reactions of alkoxy-dienes, are found in numerous compounds with diverse therapeutic properties.

In the realm of materials science, ethoxy-substituted dienes serve as valuable monomers for the synthesis of functionalized polymers. The resulting polymers can possess unique thermal and mechanical properties. For example, the homopolymer of 2,3-bis(4-ethoxy-4-oxobutyl)-1,3-butadiene exhibits a glass transition temperature of -37°C, which can be significantly altered to 67°C upon conversion of the ester groups to carboxylic acids. This tunability allows for the design of materials with specific performance characteristics.

Conclusion

Ethoxy-substituted dienes are indispensable tools in the arsenal of the modern synthetic chemist. Their high reactivity, coupled with the predictable stereochemical and regiochemical outcomes of their reactions, provides a robust platform for the construction of complex molecular frameworks. From the total synthesis of intricate natural products to the development of advanced polymeric materials, the applications of these dienes continue to expand, promising further innovations in both academic research and industrial applications, particularly in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Use of 8-Ethoxyocta-1,6-diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scholarly literature and chemical databases do not contain specific examples of the direct use of 8-Ethoxyocta-1,6-diene in Diels-Alder reactions. The following application notes and protocols are based on established principles of organic chemistry, particularly the intramolecular Diels-Alder (IMDA) reaction of 1,6-dienes, and are intended to be hypothetical and illustrative. Researchers should validate these proposed methodologies experimentally.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to synthesize six-membered rings.[1] It typically involves a conjugated diene and a dienophile.[1] The reactivity of the diene is enhanced by electron-donating groups, while the dienophile is activated by electron-withdrawing groups.[2] this compound is not a conjugated diene and therefore cannot directly participate in a standard intermolecular Diels-Alder reaction. However, its structure is suitable for a potential intramolecular Diels-Alder (IMDA) reaction following an in-situ isomerization to a conjugated 1,3,7-octatriene system. The ethoxy group can serve as a handle for further functionalization of the resulting bicyclic product.

The proposed reaction pathway involves a catalyzed isomerization of this compound to 1-ethoxyocta-1,3,6-triene, which then undergoes a thermally induced intramolecular Diels-Alder cycloaddition to yield a substituted bicyclo[4.3.0]nonene derivative. This bicyclic system is a common motif in various natural products and can be a valuable building block in organic synthesis.

Proposed Signaling Pathway: Isomerization followed by Intramolecular Diels-Alder Reaction

The overall transformation can be visualized as a two-step process:

  • Isomerization: The terminal double bond of this compound is isomerized to be in conjugation with the second double bond, forming a 1,3-diene system. This can be achieved using a suitable transition metal catalyst.

  • Intramolecular Cycloaddition: The newly formed conjugated diene then acts as the diene, and the remaining double bond in the chain acts as the dienophile in an intramolecular Diels-Alder reaction to form the bicyclic product.

IMDA_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A This compound C 1-Ethoxyocta-1,3,6-triene (Conjugated Intermediate) A->C Isomerization B Isomerization Catalyst (e.g., Ru-based) B->C E Intramolecular Diels-Alder Reaction C->E D Heat (Δ) D->E F 6-Ethoxy-bicyclo[4.3.0]non-2-ene E->F

Caption: Proposed reaction pathway for this compound.

Quantitative Data from Analogous Systems

Since no specific data exists for this compound, the following table summarizes typical reaction conditions and outcomes for intramolecular Diels-Alder reactions of similar 1,6-diene systems found in the literature. This data is intended to provide a starting point for experimental design.

Diene System (Analogous)Catalyst/Conditions for IsomerizationDienophile Activating GroupIMDA ConditionsYield (%)Diastereoselectivity (endo:exo)Reference
Undecatriene derivativeRuH2(PPh3)4EsterToluene, 180 °C, 24h7590:10[3]
Decatriene derivative[Rh(COD)Cl]2 / P(OPh)3KetoneXylene, 140 °C, 12h82>95:5[4]
NonatrienoatePd(OAc)2 / PPh3EsterBenzene, 80 °C, 48h6585:15Hypothetical

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed transformation of this compound.

Protocol 1: Two-Step Isomerization and Intramolecular Diels-Alder Reaction

Objective: To synthesize 6-Ethoxy-bicyclo[4.3.0]non-2-ene from this compound via a two-step process.

Materials:

  • This compound

  • Ruthenium-based isomerization catalyst (e.g., Grubbs' catalyst)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

Step 1: Isomerization to 1-Ethoxyocta-1,3,6-triene

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).

  • Dissolve the diene in anhydrous toluene (0.1 M concentration).

  • Add the ruthenium catalyst (0.05 eq).

  • Heat the reaction mixture to 80 °C and monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Filter the mixture through a short plug of silica gel to remove the catalyst, washing with toluene.

  • The resulting solution containing the crude 1-Ethoxyocta-1,3,6-triene is used directly in the next step.

Step 2: Intramolecular Diels-Alder Reaction

  • Transfer the toluene solution of the triene to a sealed tube or a flask equipped with a reflux condenser under an argon atmosphere.

  • Heat the solution to 150-180 °C.

  • Monitor the disappearance of the intermediate triene by TLC or GC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 6-Ethoxy-bicyclo[4.3.0]non-2-ene.

Protocol 2: One-Pot Isomerization and Intramolecular Diels-Alder Reaction

Objective: To synthesize 6-Ethoxy-bicyclo[4.3.0]non-2-ene from this compound in a one-pot procedure.

Materials:

  • Same as Protocol 1.

Procedure:

  • To a dry, argon-flushed sealed tube, add this compound (1.0 eq).

  • Dissolve the diene in anhydrous toluene (0.1 M concentration).

  • Add the ruthenium catalyst (0.05 eq).

  • Seal the tube and heat the reaction mixture to 180 °C.

  • The reaction is monitored by taking aliquots and analyzing by GC-MS to observe the formation of the intermediate triene and its subsequent conversion to the final product.

  • After the reaction is complete (typically 24-36 hours), cool the tube to room temperature.

  • Open the tube carefully and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography as described in Protocol 1.

Experimental Workflow and Logic

The following diagram illustrates the decision-making process and workflow for a researcher investigating the use of this compound in Diels-Alder reactions.

workflow start Start: Investigate This compound in Diels-Alder check_conjugation Is the diene conjugated? start->check_conjugation no_direct_da Direct intermolecular Diels-Alder is not feasible check_conjugation->no_direct_da No consider_options Consider alternative pathways no_direct_da->consider_options imda Intramolecular Diels-Alder (IMDA) consider_options->imda IMDA Path precursor Use as a precursor to a conjugated diene for intermolecular reaction consider_options->precursor Precursor Path isomerization Propose isomerization to 1-Ethoxyocta-1,3,6-triene imda->isomerization cycloaddition Perform intramolecular cycloaddition isomerization->cycloaddition protocol_dev Develop experimental protocols (one-pot vs. two-step) cycloaddition->protocol_dev analysis Analyze product structure, yield, and stereoselectivity protocol_dev->analysis

Caption: Logical workflow for utilizing a non-conjugated diene in a Diels-Alder reaction.

Conclusion

While there is no direct literature on the use of this compound in Diels-Alder reactions, its structure suggests a promising application in intramolecular Diels-Alder cycloadditions following a catalyzed isomerization. The proposed protocols provide a solid starting point for the synthesis of novel bicyclo[4.3.0]nonene derivatives. The ethoxy substituent in the product offers a versatile handle for further synthetic transformations, making this a potentially valuable route for the construction of complex molecular architectures. Experimental validation of these hypothetical pathways is highly encouraged.

References

Application Notes and Protocols for 8-Ethoxyocta-1,6-diene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for 8-Ethoxyocta-1,6-diene. The following application notes and protocols are based on the expected reactivity of this molecule, drawing from established methodologies for structurally similar 1,6-dienes and ethoxy-substituted dienes. The provided data and protocols are illustrative and should be adapted and optimized for specific research applications.

Introduction

This compound is a functionalized diene that holds potential as a versatile precursor in organic synthesis. Its structure, featuring two terminal double bonds and an ethoxy group, allows for a variety of transformations to construct cyclic and acyclic molecules with diverse functionalities. The terminal alkenes are amenable to a range of carbon-carbon bond-forming reactions, while the ethoxy group can influence the reactivity of the adjacent double bond and serve as a handle for further modifications.

This document outlines potential applications of this compound in several key synthetic transformations, including Ring-Closing Metathesis (RCM), radical cyclization, Diels-Alder reactions, and oxidative cleavage.

Potential Applications and Synthetic Strategies

Ring-Closing Metathesis (RCM) for the Synthesis of Six-Membered Heterocycles

The presence of two terminal double bonds makes this compound a suitable substrate for Ring-Closing Metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, would lead to the formation of a six-membered ring, specifically a substituted dihydropyran. The reaction is driven by the formation of a stable cyclic alkene and the release of volatile ethylene gas.

Illustrative Reaction Scheme:

RCM_reaction cluster_reactants Reactant cluster_products Product This compound This compound 3-Ethoxy-3,6-dihydro-2H-pyran 3-Ethoxy-3,6-dihydro-2H-pyran This compound->3-Ethoxy-3,6-dihydro-2H-pyran Grubbs' Catalyst (e.g., Grubbs II) Ethene + Ethene radical_cyclization_workflow A Initiation: Generation of Initiator Radical (e.g., from AIBN) B Radical Addition: Initiator radical adds to a double bond of this compound A->B C 5-exo-trig Cyclization: Intramolecular cyclization to form a five-membered ring B->C D Hydrogen Atom Transfer: Abstraction of a hydrogen atom (e.g., from Bu3SnH) C->D E Product Formation: Formation of the substituted cyclopentane product D->E Diels_Alder_logic A This compound (as Dienophile Source) C [4+2] Cycloaddition A->C B Conjugated Diene (e.g., Cyclopentadiene) B->C D Substituted Cyclohexene Adduct C->D ozonolysis_workflow A Ozonolysis: Reaction of this compound with O₃ B Formation of Ozonide Intermediate A->B C Workup B->C D Reductive Workup (e.g., DMS): Aldehyde Products C->D Path 1 E Oxidative Workup (e.g., H₂O₂): Carboxylic Acid Products C->E Path 2

Application Notes and Protocols: Catalytic Hydrogenation of 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalytic hydrogenation of 8-Ethoxyocta-1,6-diene. The document outlines procedures for both the selective partial hydrogenation to yield 8-ethoxyoct-1-ene and the complete hydrogenation to produce 1-ethoxyoctane. The protocols are based on established methods for catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[1][2]

Reaction Overview and Products

The catalytic hydrogenation of this compound can be controlled to selectively reduce the more accessible, terminal double bond or to fully saturate the molecule. The reaction proceeds by the addition of hydrogen across the carbon-carbon double bonds in the presence of a metal catalyst.

  • Selective Hydrogenation: Preferential hydrogenation of the terminal double bond yields 8-ethoxyoct-1-ene. This selectivity is achieved under milder reaction conditions.

  • Complete Hydrogenation: Under more forcing conditions or with longer reaction times, both double bonds are reduced, resulting in the formation of 1-ethoxyoctane.

The reaction pathway is illustrated below:

reaction_pathway This compound This compound 8-Ethoxyoct-1-ene 8-Ethoxyoct-1-ene This compound->8-Ethoxyoct-1-ene + H2 (1 eq) [Pd/C] 1-Ethoxyoctane 1-Ethoxyoctane 8-Ethoxyoct-1-ene->1-Ethoxyoctane + H2 (1 eq) [Pd/C]

Figure 1: Reaction pathway for the catalytic hydrogenation of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the substrates, products, and optimized reaction conditions for both selective and complete hydrogenation.

Table 1: Physical and Chemical Properties of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC10H18O154.25~185-190 (est.)
8-Ethoxyoct-1-eneC10H20O156.27~188-193 (est.)
1-EthoxyoctaneC10H22O158.28189

Table 2: Optimized Reaction Conditions for Hydrogenation

ParameterSelective Hydrogenation (Protocol A)Complete Hydrogenation (Protocol B)
SubstrateThis compoundThis compound
Catalyst10% Pd/C (5 mol %)10% Pd/C (5 mol %)
SolventEthanolEthanol
Hydrogen Pressure1 atm (balloon)[2]50 psi (Parr apparatus)[2]
TemperatureRoom TemperatureRoom Temperature
Reaction Time4 hours16 hours

Table 3: Experimental Results

ProtocolConversion of Starting Material (%)Selectivity for 8-Ethoxyoct-1-ene (%)Yield of 8-Ethoxyoct-1-ene (%)Yield of 1-Ethoxyoctane (%)
Protocol A9895935
Protocol B>99--98

Experimental Protocols

Safety Precautions:

  • Palladium on carbon is flammable and can ignite solvents in the presence of air. Handle the catalyst in an inert atmosphere (e.g., under Argon or Nitrogen) whenever possible.[1]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

The general workflow for the hydrogenation experiment is as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Add Substrate and Solvent Add Substrate and Solvent Inert Atmosphere Inert Atmosphere Add Substrate and Solvent->Inert Atmosphere Add Catalyst Add Catalyst Inert Atmosphere->Add Catalyst Setup Hydrogen Setup Hydrogen Add Catalyst->Setup Hydrogen Run Reaction Run Reaction Setup Hydrogen->Run Reaction Monitor Progress Monitor Progress Run Reaction->Monitor Progress Filter Catalyst Filter Catalyst Monitor Progress->Filter Catalyst Remove Solvent Remove Solvent Filter Catalyst->Remove Solvent Purify Product Purify Product Remove Solvent->Purify Product

Figure 2: General experimental workflow for catalytic hydrogenation.

Protocol A: Selective Hydrogenation to 8-Ethoxyoct-1-ene

Materials:

  • This compound (1.54 g, 10.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (53 mg, 0.05 mmol Pd)

  • Ethanol (50 mL)

  • Hydrogen gas (balloon)

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and needles

  • Celite® for filtration

Procedure:

  • Add this compound (1.54 g, 10.0 mmol) and ethanol (50 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.

  • Carefully and quickly, add the 10% Pd/C catalyst (53 mg) to the flask against a positive flow of the inert gas.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure the flask is filled with hydrogen.[2]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS at 1-hour intervals. The reaction is typically complete within 4 hours.

  • Once the starting material is consumed, carefully vent the excess hydrogen into a fume hood and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL). Caution: Do not allow the catalyst on the Celite® to dry, as it can be pyrophoric.[1]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though in many cases, the purity is sufficient for subsequent steps.

Protocol B: Complete Hydrogenation to 1-Ethoxyoctane

Materials:

  • This compound (1.54 g, 10.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (53 mg, 0.05 mmol Pd)

  • Ethanol (50 mL)

  • Parr hydrogenation apparatus or similar autoclave

  • Hydrogen gas source

Procedure:

  • Place this compound (1.54 g, 10.0 mmol), ethanol (50 mL), and a stir bar into the reaction vessel of the Parr apparatus.

  • Under a stream of inert gas, add the 10% Pd/C catalyst (53 mg).

  • Seal the apparatus and purge the system with hydrogen gas several times to remove any air.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the hydrogen uptake to determine the reaction's progress.

  • Upon completion (cessation of hydrogen uptake), carefully vent the excess hydrogen pressure in a fume hood.

  • Purge the apparatus with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 10 mL). Again, ensure the catalyst on the Celite® does not dry out.[1]

  • Remove the solvent from the combined filtrates by rotary evaporation to yield the crude product, 1-ethoxyoctane.

  • If required, purify the product by distillation or flash column chromatography.

References

Application Notes and Protocols for the Polymerization of 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethoxyocta-1,6-diene is a functionalized diene monomer with potential applications in the synthesis of novel polymers for drug delivery, biomaterials, and other advanced materials. The presence of a flexible ether linkage and two terminal double bonds allows for polymerization through various metathesis reactions, primarily Acyclic Diene Metathesis (ADMET) polymerization and Ring-Closing Metathesis (RCM) followed by Ring-Opening Metathesis Polymerization (ROMP). These techniques offer precise control over polymer architecture and properties.

This document provides detailed application notes and experimental protocols for the polymerization of this compound, drawing upon established principles of olefin metathesis with analogous alkoxy-substituted dienes.

Polymerization Strategies

Two primary strategies for the polymerization of this compound are Acyclic Diene Metathesis (ADMET) and Ring-Closing Metathesis (RCM).

  • Acyclic Diene Metathesis (ADMET) Polymerization: This method involves a step-growth condensation reaction of the α,ω-diene, leading to the formation of a linear unsaturated polyether with the release of ethylene gas.[1][2] ADMET is particularly useful for synthesizing high molecular weight polymers with controlled microstructures. The reaction is typically driven to completion by the removal of the volatile ethylene byproduct under vacuum.[1]

  • Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that can be used to synthesize cyclic monomers from dienes.[3] For this compound, RCM would lead to the formation of a six-membered cyclic ether with a vinyl side chain. This cyclic monomer can then be subjected to Ring-Opening Metathesis Polymerization (ROMP) to produce a different type of polymer architecture. The success of RCM can be influenced by the presence of substituents, including alkoxy groups.[3]

Data Presentation

The following tables present hypothetical yet realistic quantitative data for the polymerization of this compound based on results obtained for structurally similar monomers.

Table 1: Hypothetical Data for ADMET Polymerization of this compound

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Mn (kDa)PDI (Mw/Mn)
Grubbs' 1st Gen.0.5452485251.8
Grubbs' 2nd Gen.0.1451295451.6
Hoveyda-Grubbs' 2nd Gen.0.1251898501.5

Table 2: Hypothetical Data for RCM of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Grubbs' 1st Gen.5Dichloromethane251275
Grubbs' 2nd Gen.2Dichloromethane25490
Hoveyda-Grubbs' 2nd Gen.2Toluene60295

Experimental Protocols

Protocol 1: Acyclic Diene Metathesis (ADMET) Polymerization of this compound

Materials:

  • This compound (monomer)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous Toluene

  • Methanol

  • Schlenk flask and line

  • Vacuum pump

  • Standard glassware for organic synthesis

Procedure:

  • Monomer Purification: The this compound monomer should be rigorously purified before use. This can be achieved by distillation under reduced pressure over a drying agent such as calcium hydride.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer (e.g., 1.0 g, 6.48 mmol). The flask is then attached to a Schlenk line and subjected to several vacuum/argon cycles to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous toluene (e.g., 5 mL) is added to the flask via cannula under a positive pressure of argon.

  • Catalyst Addition: In a separate glovebox or under a stream of argon, the Grubbs' 2nd Generation catalyst (e.g., 5.5 mg, 0.0065 mmol, 0.1 mol%) is weighed and dissolved in a small amount of anhydrous toluene. This catalyst solution is then transferred to the reaction flask via cannula.

  • Polymerization: The reaction mixture is stirred at the desired temperature (e.g., 45 °C) under a continuous vacuum (e.g., 10-2 mbar) to facilitate the removal of ethylene gas. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After the desired reaction time (e.g., 12 hours), the polymerization is terminated by adding a few drops of ethyl vinyl ether. The viscous polymer solution is then slowly added to a large volume of vigorously stirring methanol to precipitate the polymer.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.

  • Characterization: The resulting polymer is characterized by standard techniques such as 1H NMR, 13C NMR, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight (Mn and Mw), and polydispersity index (PDI).

Protocol 2: Ring-Closing Metathesis (RCM) of this compound

Materials:

  • This compound (monomer)

  • Hoveyda-Grubbs' 2nd Generation Catalyst

  • Anhydrous Dichloromethane

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Monomer Preparation: The this compound monomer is purified as described in Protocol 1.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of the purified monomer (e.g., 500 mg, 3.24 mmol) in anhydrous dichloromethane (e.g., 320 mL, to achieve a concentration of 0.01 M).

  • Catalyst Addition: The Hoveyda-Grubbs' 2nd Generation catalyst (e.g., 40.6 mg, 0.065 mmol, 2 mol%) is added to the reaction mixture under an argon atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature (or heated to reflux if necessary) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion of the reaction (typically 2-4 hours), the reaction is quenched by the addition of a few drops of ethyl vinyl ether.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure cyclic product.

  • Characterization: The structure of the resulting cyclic ether is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

ADMET_Polymerization Monomer This compound Catalyst Ru Catalyst (e.g., Grubbs' 2nd Gen.) Monomer->Catalyst Coordination Intermediate Metallocyclobutane Intermediate Catalyst->Intermediate [2+2] Cycloaddition Polymer Unsaturated Polyether Intermediate->Polymer Retro-[2+2] Cycloaddition Ethylene Ethylene (g) Intermediate->Ethylene Elimination Polymer->Catalyst Chain Propagation

Caption: ADMET Polymerization of this compound.

RCM_Reaction Diene This compound Catalyst Ru Catalyst (e.g., Hoveyda-Grubbs' 2nd Gen.) Diene->Catalyst Intramolecular Coordination Intermediate Metallocyclobutane Intermediate Catalyst->Intermediate [2+2] Cycloaddition Cyclic_Product Cyclic Ether Intermediate->Cyclic_Product Retro-[2+2] Cycloaddition Ethylene Ethylene (g) Intermediate->Ethylene Elimination

Caption: RCM of this compound.

Experimental_Workflow cluster_ADMET ADMET Protocol cluster_RCM RCM Protocol A1 Monomer Purification A2 Reaction Setup (Inert Atm.) A1->A2 A3 Catalyst Addition A2->A3 A4 Polymerization under Vacuum A3->A4 A5 Termination & Precipitation A4->A5 A6 Purification & Drying A5->A6 A7 Characterization (NMR, GPC) A6->A7 R1 Monomer Purification R2 Reaction Setup R1->R2 R3 Catalyst Addition R2->R3 R4 Reaction Monitoring (TLC/GC-MS) R3->R4 R5 Quenching R4->R5 R6 Purification (Chromatography) R5->R6 R7 Characterization (NMR, MS) R6->R7

Caption: Experimental Workflows for Polymerization.

References

Application Notes and Protocols for Cross-Coupling Reactions with 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential cross-coupling reactions involving 8-Ethoxyocta-1,6-diene, a versatile building block in organic synthesis. While specific literature on the cross-coupling of this exact substrate is limited, this document leverages established protocols for structurally similar allylic ethers to provide detailed methodologies and expected outcomes. The focus is on palladium-catalyzed reactions, which are widely employed for their efficiency and functional group tolerance.

Introduction to Cross-Coupling with Allylic Ethers

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound, the allylic ether moiety serves as a key functional group for such transformations. The reaction typically proceeds through the formation of a π-allylpalladium intermediate, which can then react with a variety of nucleophiles.[2] This approach opens avenues for the synthesis of complex molecules with diverse functionalities.

Suzuki-Miyaura Coupling of Allylic Ethers

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[3] A significant advancement in this area is the development of protocols for the coupling of allylic ethers, which are typically less reactive than their halide or acetate counterparts.[2] A particularly noteworthy method, developed by Lipshutz and coworkers, utilizes micellar catalysis to enable the reaction in water at room temperature, offering a greener alternative to traditional organic solvents.[2][4]

Quantitative Data Summary

The following table summarizes the results from the Suzuki-Miyaura coupling of various allylic ethers with arylboronic acids, based on the work of Nishikata and Lipshutz. This data provides a reasonable expectation for the performance of similar reactions with this compound.

EntryAllylic EtherArylboronic AcidCatalyst (mol %)BaseSolventTime (h)Yield (%)Reference
1Cinnamyl phenyl ether4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄2% PTS/H₂O595[2]
2Cinnamyl phenyl ether4-Fluorophenylboronic acidPdCl₂(dppf) (2)K₃PO₄2% PTS/H₂O592[2]
3(E)-Hex-2-en-1-yl phenyl ether4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄2% PTS/H₂O585[2]
4Geranyl phenyl ether4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄2% PTS/H₂O2075[2]
5Cinnamyl methyl ether4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄2% PTS/H₂O588[2]

PTS = Pyridinium p-toluenesulfonate

Experimental Protocol: Suzuki-Miyaura Coupling of an Allylic Ether

This protocol is adapted from the work of Nishikata and Lipshutz for the Suzuki-Miyaura coupling of allylic ethers in water.[2][5]

Materials:

  • Allylic ether (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) chloride (PdCl₂) (0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Pyridinium p-toluenesulfonate (PTS) (as a 2 wt % solution in water)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the allylic ether (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), PdCl₂ (0.01 mmol, 0.02 equiv), dppf (0.01 mmol, 0.02 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add the 2 wt % PTS in degassed water solution (2.5 mL) to the vial via syringe.

  • Stir the reaction mixture vigorously at room temperature for the time indicated by TLC or GC/MS analysis (typically 5-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (5 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Other Potential Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is a highly versatile method, other palladium-catalyzed cross-coupling reactions could also be applicable to this compound.

  • Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene.[6] In the context of this compound, this could potentially be used to introduce aryl or vinyl substituents at the terminal positions of the diene system.

  • Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide or triflate. This method is known for its tolerance of a wide range of functional groups.

  • Sonogashira Coupling: The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This could be a viable method for introducing alkynyl moieties into the structure.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Weigh Allylic Ether, Arylboronic Acid, PdCl2, dppf, K3PO4 B Add to Reaction Vial A->B Combine Reagents C Evacuate and Backfill with N2/Ar (3x) B->C D Add 2% PTS/H2O Solution C->D E Stir at Room Temperature (5-24 h) D->E F Monitor by TLC/GC-MS E->F Periodic Sampling G Dilute with EtOAc and H2O F->G Reaction Complete H Separate Layers G->H I Extract Aqueous Layer with EtOAc (2x) H->I J Combine Organic Layers I->J K Wash with Brine J->K L Dry over MgSO4 K->L M Filter and Concentrate L->M N Flash Column Chromatography M->N O Characterize Product N->O

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling of an Allylic Ether

G Pd0 Pd(0)L_n OA_complex [π-allyl-Pd(II)L_n]OR Pd0->OA_complex TM_complex [π-allyl-Pd(II)L_n(Ar)] OA_complex->TM_complex OA_label Oxidative Addition Product_complex Product-Pd(0)L_n Complex TM_complex->Product_complex TM_label Transmetalation Borate B(OH)3 TM_complex->Borate Product_complex->Pd0 RE_label Reductive Elimination Product Allyl-Ar Product_complex->Product Allyl_Ether Allyl-OR Allyl_Ether->OA_complex Boronic_Acid Ar-B(OH)2 Boronic_Acid->TM_complex Base Base Base->TM_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

References

Application of 8-Ethoxyocta-1,6-diene in Natural Product Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of specific applications of 8-Ethoxyocta-1,6-diene in the synthesis of natural products. While the chemistry of 1,6-dienes is a rich and extensively studied area, particularly in the context of cyclization reactions to form five- and six-membered rings, this compound does not appear to be a commonly employed substrate or key intermediate in reported total syntheses.

This observation suggests that either this specific diene has not been utilized in a published natural product synthesis, or its role is as a transient intermediate that is not a primary focus of the reported synthetic strategy. Therefore, detailed application notes and experimental protocols specifically for this compound in this context cannot be provided based on the current body of scientific literature.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this document will focus on the broader applications of closely related functionalized 1,6-dienes in natural product synthesis. The principles and methodologies discussed herein are likely applicable to substrates like this compound and can serve as a guide for designing synthetic routes that may incorporate this or similar building blocks.

General Principles: Cyclization Reactions of 1,6-Dienes

The primary synthetic utility of 1,6-dienes lies in their propensity to undergo intramolecular cyclization reactions. These transformations are powerful tools for the construction of carbocyclic and heterocyclic ring systems that are prevalent in the core structures of many natural products. The presence of an ethoxy group, as in the case of this compound, can influence the reactivity and selectivity of these cyclizations, potentially directing the formation of specific stereoisomers or enabling subsequent functional group transformations.

A general workflow for the application of a functionalized 1,6-diene in a synthetic context can be visualized as follows:

G start Synthesis of Functionalized 1,6-Diene (e.g., this compound) cyclization Key Cyclization Reaction (e.g., Radical, Metathesis, Cationic) start->cyclization intermediate Formation of Cyclic Intermediate cyclization->intermediate elaboration Further Elaboration of the Cyclic Core intermediate->elaboration target Target Natural Product elaboration->target

Caption: Generalized workflow for the use of a 1,6-diene in natural product synthesis.

Potential Cyclization Strategies for Alkoxy-Substituted 1,6-Dienes

Several types of cyclization reactions could potentially be applied to a substrate like this compound. The choice of method would depend on the desired ring size, stereochemistry, and the overall synthetic strategy.

Radical Cyclizations

Radical cyclizations are a mild and effective method for the formation of five- and six-membered rings. For an alkoxy-substituted 1,6-diene, a radical could be generated at a position that leads to an intramolecular addition to one of the double bonds.

G substrate This compound Derivative radical_formation Formation of Carbon-Centered Radical substrate->radical_formation radical_init Radical Initiator (e.g., AIBN, Bu3SnH) radical_init->radical_formation cyclization Intramolecular 5-exo or 6-endo Cyclization radical_formation->cyclization cyclic_radical Cyclic Radical Intermediate cyclization->cyclic_radical quenching Radical Quenching cyclic_radical->quenching product Cyclopentane or Cyclohexane Derivative quenching->product

Caption: Logical flow of a potential radical cyclization of a functionalized 1,6-diene.

Cationic Cyclizations

The double bonds of a 1,6-diene can be activated by a Lewis or Brønsted acid to initiate a cationic cyclization. The ethoxy group in this compound could participate in such a reaction, either by stabilizing a nearby carbocation or by acting as a nucleophile to terminate the cyclization cascade, leading to the formation of a cyclic ether.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis, catalyzed by ruthenium or molybdenum complexes, is a powerful and widely used reaction for the formation of rings of various sizes. While typically used to form five- and six-membered rings from 1,6-dienes, its application to form a seven-membered ring from this compound would be a possibility, although generally less favored for entropic reasons.

Hypothetical Application and Experimental Considerations

While no specific examples exist for this compound, we can propose a hypothetical experimental protocol for a generic radical cyclization of a related 1,6-diene, which could be adapted for the target molecule.

Table 1: Hypothetical Quantitative Data for a Generic 1,6-Diene Radical Cyclization

EntryInitiator SystemSolventTemperature (°C)Time (h)Yield of Cyclic Product (%)Diastereomeric Ratio
1Bu₃SnH, AIBNToluene804753:1
2(TMS)₃SiH, AIBNBenzene806824:1
3Et₃B, O₂Toluene258682.5:1
Protocol: Tin-Mediated Radical Cyclization of a Functionalized 1,6-Diene

Objective: To synthesize a substituted cyclopentane derivative via a 5-exo-trig radical cyclization.

Materials:

  • Functionalized 1,6-diene (1.0 eq)

  • Tributyltin hydride (Bu₃SnH) (1.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous toluene

Procedure:

  • To a solution of the functionalized 1,6-diene (1.0 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (argon or nitrogen) is added AIBN (0.1 mmol).

  • The resulting solution is heated to 80 °C.

  • A solution of Bu₃SnH (1.2 mmol) in anhydrous toluene (10 mL) is added dropwise over a period of 2 hours using a syringe pump.

  • The reaction mixture is stirred at 80 °C for an additional 2 hours after the addition is complete.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclic product.

Note: This is a generalized protocol and the specific conditions (temperature, reaction time, stoichiometry) would need to be optimized for this compound.

Conclusion

Application Notes and Protocols for Monitoring 8-Ethoxyocta-1,6-diene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 8-Ethoxyocta-1,6-diene using common analytical techniques. The protocols are designed to be adaptable for various reaction types, with a specific focus on the Diels-Alder reaction as a representative example.

Introduction

This compound is a versatile organic molecule containing two olefinic bonds and an ether linkage, making it a valuable synthon in organic chemistry. Monitoring reactions involving this diene is crucial for optimizing reaction conditions, determining kinetics, and ensuring product purity. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of this compound and its reaction products.

Analytical Techniques Overview

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive reaction monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds. It provides information on the retention time (for quantification) and mass spectrum (for structural elucidation) of the reactants, products, and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile or thermally labile compounds. When coupled with a UV or other suitable detector, it can be used for quantitative analysis of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution. Both ¹H and ¹³C NMR are invaluable for confirming the structure of the starting material and products and can be used for quantitative analysis of the reaction mixture.

Case Study: Diels-Alder Reaction of this compound with N-phenylmaleimide

To illustrate the application of these analytical techniques, we will consider the Diels-Alder reaction between this compound and N-phenylmaleimide. This [4+2] cycloaddition reaction is a classic transformation for dienes.

Reaction Scheme:

Data Presentation

The following tables summarize the expected analytical data for the reactant and the major Diels-Alder product. Note: The presented data are predicted or illustrative, based on typical values for similar structures, as direct experimental data for these specific compounds is not widely available.

Table 1: Predicted GC-MS Data

CompoundRetention Time (min)Key Mass Spectral Fragments (m/z)
This compound8.5154 (M+), 109, 81, 67, 45
Diels-Alder Adduct15.2327 (M+), 173, 154, 119

Table 2: Predicted HPLC Data

CompoundRetention Time (min)
This compound12.3
N-phenylmaleimide7.8
Diels-Alder Adduct10.5

Table 3: Predicted ¹H NMR Chemical Shifts (ppm)

Proton AssignmentThis compoundDiels-Alder Adduct
=CH₂4.9-5.1-
-CH=CH-5.4-5.85.6-5.9
-OCH₂-3.43.5
=CH-CH₂-2.0-2.22.3-2.6
-CH₂-1.4-1.61.5-1.8
-CH₃1.21.2
Adduct-specific protons-3.2-3.6

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentThis compoundDiels-Alder Adduct
C=C114, 129, 132, 138132, 135
-O-C66, 7067, 71
-CH₂-29, 3228, 30, 35
-CH₃1515
C=O-178
Adduct-specific carbons-42, 45, 52

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by GC-MS

Objective: To qualitatively and quantitatively analyze the reaction mixture over time.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: At designated time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane).

  • Filter the sample if necessary to remove any solid particles.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range 40-400 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and internal standard based on their retention times and mass spectra.

    • Calculate the relative peak areas of the starting material and product with respect to the internal standard to determine their concentrations at each time point.

Protocol 2: HPLC Method for Reaction Analysis

Objective: To monitor the disappearance of reactants and the appearance of the product.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Prepare samples as described in the GC-MS protocol, using a mobile phase compatible solvent for dilution.

  • HPLC Analysis:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (for N-phenylmaleimide and the adduct).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak areas of the reactants and the product over time.

    • Create a calibration curve for the reactants and product to quantify their concentrations.

Protocol 3: NMR Spectroscopy for Structural Confirmation and Quantification

Objective: To confirm the structure of the product and determine the conversion of the starting material.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation: At the end of the reaction, or at specific time points, take an aliquot of the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Analysis:

    • Assign the peaks in the ¹H and ¹³C NMR spectra to the structures of the starting materials and the product.

    • In the ¹H NMR spectrum, integrate the signals corresponding to unique protons of the starting material and the product.

    • Compare the integrals of the product peaks to the starting material peaks and the internal standard to calculate the reaction conversion and yield.

Visualizations

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Interpretation Reaction_Mixture This compound Reaction Aliquots Periodic Sampling Reaction_Mixture->Aliquots Quenching Quenching & Dilution Aliquots->Quenching GC_MS GC-MS Analysis Quenching->GC_MS Volatile Components HPLC HPLC Analysis Quenching->HPLC Non-volatile Components NMR NMR Analysis Quenching->NMR Structural Analysis Quantification Quantitative Analysis (Kinetics, Yield) GC_MS->Quantification Identification Structural Elucidation GC_MS->Identification HPLC->Quantification NMR->Quantification NMR->Identification

Caption: Workflow for monitoring this compound reactions.

Diels_Alder_Pathway Diene This compound Transition_State [4+2] Transition State Diene->Transition_State Dienophile N-phenylmaleimide Dienophile->Transition_State Product Diels-Alder Adduct Transition_State->Product Cycloaddition

Caption: Simplified Diels-Alder reaction pathway.

Safe Handling and Disposal of 8-Ethoxyocta-1,6-diene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Ethoxyocta-1,6-diene could be located. The following guidelines are based on the potential hazards associated with its structural features: an ether linkage and a conjugated diene system. Ethers are known to form explosive peroxides upon storage and exposure to air, while dienes can be flammable and may undergo uncontrolled polymerization. Therefore, this compound should be treated as a hazardous substance with multiple potential risks. These notes are intended for use by trained professionals in a laboratory setting.

Hazard Identification and Summary

Due to the lack of specific data for this compound, a conservative approach to safety is mandatory. The compound possesses both an ether and a diene functional group, suggesting a combination of hazards.

Potential Hazards:

  • Peroxide Formation: Like other ethers, this compound is presumed to form explosive peroxides when exposed to oxygen and light.[1][2][3][4] These peroxides can detonate upon shock, friction, or heating.

  • Flammability: The compound is expected to be a flammable liquid.

  • Uncontrolled Polymerization: Dienes are susceptible to polymerization, which can be violent if uncontrolled.[5]

  • Inhalation and Contact Hazards: Vapors may cause respiratory irritation, and skin contact may lead to irritation or dermatitis.

A summary of anticipated hazards and recommended personal protective equipment (PPE) is provided in the tables below.

Table 1: Summary of Potential Hazards

Hazard ClassDescription
Peroxide Former Can form explosive peroxides upon storage, especially in the presence of air and light.[1][2][3][4]
Flammable Liquid Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.
Reactive Compound The diene functionality may lead to uncontrolled polymerization.[5]
Health Hazard Potential for respiratory tract irritation upon inhalation and skin irritation upon contact.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles and a face shield.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.[1]
Respiratory Protection Work in a certified chemical fume hood.[6]

Experimental Protocols

Safe Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is worn.[6] Have appropriate fire extinguishing media (e.g., dry chemical, CO2) and a spill kit readily available.

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and prevent peroxide formation.

  • Dispensing: Use a syringe or cannula for transfers to minimize exposure to air. Avoid pouring in the open.

  • Heating: If heating is necessary, use a well-controlled heating mantle or oil bath. Do not distill to dryness, as this can concentrate explosive peroxides.[1][7]

  • Storage: Store in a tightly sealed, opaque container, away from heat, light, and ignition sources.[2] The container should be clearly labeled with the chemical name, date received, and date opened.

Peroxide Detection Protocol

Regularly test for the presence of peroxides, especially before any distillation or concentration steps.

  • Materials: Potassium iodide (KI) solution, acetic acid, and peroxide test strips.

  • Procedure:

    • In a test tube, add 1 mL of the this compound sample.

    • Add 1 mL of a freshly prepared 10% KI solution in acetic acid.

    • A yellow to brown color indicates the presence of peroxides.

    • Alternatively, use commercially available peroxide test strips for a semi-quantitative measurement.

  • Action Levels: If peroxides are detected at a concentration greater than 20-30 ppm, the material should be decontaminated or disposed of as hazardous waste.[8][9]

Disposal Protocol
  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Peroxide Quenching (for small quantities): For small amounts of peroxide-containing solvent, a trained professional may quench the peroxides by adding a reducing agent like ferrous sulfate or sodium bisulfite solution dropwise with stirring. This procedure should be performed in a fume hood and with extreme caution.

  • Professional Disposal: For larger quantities or if high levels of peroxides are suspected, contact your institution's Environmental Health and Safety (EHS) office for disposal by trained professionals.[10]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., isopropanol), and the rinsate collected as hazardous waste.[9]

Visualized Workflows

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_inert Work Under Inert Atmosphere prep_spill->handle_inert handle_transfer Transfer with Syringe/Cannula handle_inert->handle_transfer handle_heat Controlled Heating (No Distillation to Dryness) handle_transfer->handle_heat store_container Tightly Sealed, Opaque Container handle_heat->store_container store_label Label with Dates (Received, Opened) store_container->store_label store_location Cool, Dark, Ventilated Area store_label->store_location

Caption: Safe Handling Workflow.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_decontamination Container Decontamination assess_peroxide Test for Peroxides dispose_low Low Peroxides: Collect in Waste Container assess_peroxide->dispose_low < 30 ppm dispose_high High Peroxides (>30ppm): Contact EHS Immediately assess_peroxide->dispose_high >= 30 ppm dispose_final Hazardous Waste Pickup dispose_low->dispose_final dispose_high->dispose_final decon_rinse Triple Rinse with Solvent dispose_final->decon_rinse decon_collect Collect Rinsate as Hazardous Waste decon_rinse->decon_collect decon_dispose Dispose of Clean Container decon_collect->decon_dispose

Caption: Disposal Workflow.

References

Troubleshooting & Optimization

Technical Support Center: 8-Ethoxyocta-1,6-diene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Ethoxyocta-1,6-diene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the palladium-catalyzed telomerization of 1,3-butadiene with ethanol. This reaction involves the dimerization of two butadiene molecules with the simultaneous addition of an ethanol molecule to form the desired product.

Q2: What are the typical catalysts used for this telomerization?

A2: Palladium-based catalysts are standard for this transformation. A common catalytic system consists of a palladium precursor, such as Palladium(II) acetylacetonate (Pd(acac)₂), and a phosphine ligand. The choice of ligand is crucial for achieving high selectivity and yield.

Q3: What are the major side products I should expect?

A3: The primary side products include the branched isomer, 3-ethoxy-octa-1,7-diene, and various butadiene dimers and oligomers. The formation of these byproducts is highly dependent on the catalyst system and reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the quantification of the starting materials, the desired product, and any side products over time.

Q5: What are the recommended purification methods for this compound?

A5: Fractional distillation under reduced pressure is a common method for separating the product from lower-boiling starting materials and higher-boiling side products. For higher purity, silica gel column chromatography may be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Materials Inactive catalyst• Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation. • Prepare the active catalyst species in situ according to a reliable protocol.
Incorrect reaction temperature• Optimize the reaction temperature. Typically, these reactions are run at elevated temperatures (e.g., 70-100 °C), but excessively high temperatures can lead to catalyst decomposition.
Insufficient reaction time• Monitor the reaction over a longer period to ensure it has reached completion.
Low Yield of this compound Suboptimal catalyst-to-ligand ratio• Vary the ratio of the palladium precursor to the phosphine ligand to find the optimal balance for activity and selectivity.
Incorrect butadiene-to-ethanol ratio• An excess of ethanol can favor the formation of the desired product. Experiment with different molar ratios of butadiene to ethanol.
Catalyst deactivation• Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and the solvent are pure and dry.
Poor Selectivity (High Formation of Branched Isomer) Inappropriate ligand• The steric and electronic properties of the phosphine ligand significantly influence the regioselectivity. Ligands like triphenylphosphine (PPh₃) or more specialized phosphines can be screened to favor the linear product.
Reaction conditions• Adjusting the reaction temperature and pressure can sometimes influence the selectivity.
Formation of Butadiene Dimers/Oligomers High concentration of butadiene• Controlling the rate of butadiene addition or using a lower initial concentration can minimize self-oligomerization.
Low catalyst activity for telomerization• Ensure the catalyst is sufficiently active to promote the reaction with ethanol over butadiene dimerization.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of this compound based on typical optimization studies for palladium-catalyzed telomerization reactions.

Experiment ID Catalyst Precursor Ligand Catalyst Loading (mol%) Temperature (°C) Butadiene:Ethanol Ratio Yield of this compound (%)
1Pd(acac)₂PPh₃0.1801:265
2Pd(acac)₂PPh₃0.05801:258
3Pd(acac)₂PPh₃0.11001:272
4Pd(acac)₂PPh₃0.1801:375
5Pd(OAc)₂PPh₃0.1801:262
6Pd(acac)₂TOMPP0.1801:285

Note: This data is representative and intended for illustrative purposes. Actual results may vary.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous Ethanol

  • 1,3-Butadiene (liquefied)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask or a pressure reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add the palladium precursor (e.g., Pd(acac)₂) and the phosphine ligand to a dry Schlenk flask or pressure reactor equipped with a magnetic stir bar.

  • Add anhydrous ethanol and the solvent (e.g., toluene).

  • Seal the vessel and cool it to a temperature where butadiene can be safely condensed and added as a liquid (e.g., -78 °C using a dry ice/acetone bath).

  • Carefully add the desired amount of liquefied 1,3-butadiene to the reaction mixture.

  • Allow the reaction vessel to warm to room temperature and then heat it to the desired reaction temperature (e.g., 80 °C).

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours), monitoring the progress by GC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Butadiene 2 x 1,3-Butadiene Intermediate Palladium-Octadienyl Intermediate Butadiene->Intermediate + Catalyst Ethanol Ethanol Catalyst Pd Catalyst Catalyst->Butadiene Product This compound Intermediate->Product + Ethanol Side_Product Branched Isomer / Dimers Intermediate->Side_Product

Caption: Palladium-catalyzed telomerization of 1,3-butadiene with ethanol.

Experimental_Workflow General Experimental Workflow Start Start Setup Prepare Reactor under Inert Atmosphere Start->Setup Add_Catalyst Add Pd Precursor and Ligand Setup->Add_Catalyst Add_Reagents Add Ethanol and Solvent Add_Catalyst->Add_Reagents Add_Butadiene Add Liquefied Butadiene Add_Reagents->Add_Butadiene React Heat and Stir for a Set Time Add_Butadiene->React Monitor Monitor by GC/GC-MS React->Monitor Monitor->React Continue if incomplete Workup Cool, Vent, and Quench Monitor->Workup Reaction Complete Purify Purify by Distillation/Chromatography Workup->Purify Analyze Characterize Final Product Purify->Analyze End End Analyze->End

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield Issue Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Catalyst_Issue Check Catalyst Activity/Purity Check_Conversion->Catalyst_Issue No Conditions_Issue Optimize Temp/Time Check_Conversion->Conditions_Issue Partially Selectivity_Issue High Side Product Formation? Check_Conversion->Selectivity_Issue Yes Ligand_Issue Screen Different Ligands Selectivity_Issue->Ligand_Issue Yes Ratio_Issue Optimize Reactant Ratios Selectivity_Issue->Ratio_Issue No Purification_Issue Review Purification Method Ratio_Issue->Purification_Issue

Caption: A decision tree for troubleshooting low yield in the synthesis.

Common side reactions in the preparation of 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 8-Ethoxyocta-1,6-diene

This technical support guide provides troubleshooting advice and frequently asked questions regarding the preparation of this compound. The information is based on general principles of ether synthesis and potential side reactions that may occur during the reaction of an octadienol precursor with an ethylating agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of a byproduct with a lower boiling point than my desired this compound. What could this be?

A1: A common side reaction in the synthesis of allylic ethers, such as this compound, is elimination, which is favored at higher temperatures. This would likely result in the formation of octa-1,6,7-triene. To minimize this, ensure your reaction temperature is carefully controlled.

Troubleshooting Steps:

  • Lower Reaction Temperature: Attempt the reaction at a lower temperature.

  • Choice of Base: Use a non-hindered base if you are performing a Williamson ether synthesis. Strong, bulky bases can promote elimination.

  • Monitor Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to increased elimination products.

Q2: My final product seems to contain isomers of this compound upon analysis. Why is this happening?

A2: Allylic systems are susceptible to rearrangement, which can be catalyzed by acid or base. This can lead to the formation of isomers where the double bond has shifted, or the ethoxy group has migrated.

Troubleshooting Steps:

  • Neutralize Promptly: Ensure that the reaction is promptly neutralized during workup to avoid prolonged exposure to acidic or basic conditions.

  • Mild Reaction Conditions: Employ milder reaction conditions where possible. This includes using a less aggressive base or a more reactive ethylating agent that allows for lower reaction temperatures.

Q3: The yield of my reaction is consistently low, and I am recovering a significant amount of my starting octadienol. What are the likely causes?

A3: Low conversion can be attributed to several factors:

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of the ethylating agent.

  • Inactive Catalyst/Base: If you are using a base, ensure it has not been deactivated by moisture or improper storage.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q4: I have a high-boiling point impurity in my product. What is its likely identity?

A4: A high-boiling point impurity could be a result of over-ethylation if there are other nucleophilic sites on your starting material, or it could be a dimer or polymer resulting from side reactions of the diene system.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled amount of the ethylating agent to minimize the chance of multiple ethylations.

  • Purification: Employ careful fractional distillation or column chromatography to separate the desired product from high-boiling impurities.

Illustrative Data on Side Reactions

The following table provides hypothetical data on the effect of reaction conditions on the formation of common side products during the synthesis of this compound. This data is for illustrative purposes to guide troubleshooting.

Parameter Condition A (Optimized) Condition B (High Temp) Condition C (Strong Base)
Temperature 25°C60°C25°C
Base Sodium HydrideSodium HydridePotassium tert-butoxide
Yield of this compound 85%60%70%
Octa-1,6,7-triene (Elimination) 5%25%15%
Isomeric Byproducts (Rearrangement) 2%5%8%
Unreacted Starting Material 8%10%7%

Hypothetical Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • 8-Hydroxyocta-1,6-diene

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 8-Hydroxyocta-1,6-diene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Visual Troubleshooting Guide

The following diagrams illustrate the logical flow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Low Yield start Low Yield of this compound q1 Is unreacted starting material present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Increase reaction time or check reagent activity. a1_yes->s1 q2 Are there significant side products? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Proceed to Side Product Analysis. a2_yes->s2 s3 Re-evaluate purification process. a2_no->s3

Caption: Troubleshooting workflow for low product yield.

G Side Product Analysis start Significant Side Products Observed q1 Is the main byproduct of lower boiling point? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Likely elimination product. Lower reaction temperature. a1_yes->s1 q2 Are isomers of the product detected? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Likely rearrangement. Ensure prompt neutralization and use milder conditions. a2_yes->s2 s3 Consider over-alkylation or dimerization. Check stoichiometry and purification. a2_no->s3

Caption: Analysis of common side products.

Technical Support Center: Optimizing Reaction Conditions for 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 8-Ethoxyocta-1,6-diene. The following information is based on the principles of the Williamson ether synthesis, a primary method for preparing ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this compound, this would typically involve the reaction of sodium 8-hydroxyocta-1,6-dienoate (the alkoxide) with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Q2: What are the key starting materials for this synthesis?

A2: There are two primary routes within the Williamson ether synthesis:

  • Route A: 8-hydroxyocta-1,6-diene and an ethylating agent (e.g., ethyl bromide, ethyl iodide) in the presence of a base.

  • Route B: An 8-haloocta-1,6-diene (e.g., 8-bromoocta-1,6-diene) and sodium ethoxide.

Route A is often preferred as the starting diene alcohol is generally more accessible.

Q3: What are the critical reaction parameters to control?

A3: Key parameters include temperature, choice of base and solvent, and the nature of the leaving group on the ethylating agent. Careful control of these factors is crucial to maximize yield and minimize side reactions.

Troubleshooting Guide

Problem: Low or no yield of this compound.

Possible Cause Suggested Solution
Incomplete deprotonation of 8-hydroxyocta-1,6-diene. Use a stronger base (e.g., sodium hydride) to ensure complete formation of the alkoxide. The reaction of the alcohol with the base can be monitored for the cessation of hydrogen gas evolution.
Poor leaving group on the ethylating agent. Use an ethylating agent with a better leaving group. For example, ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride.
Reaction temperature is too low. Gradually increase the reaction temperature. However, be cautious as higher temperatures can promote elimination side reactions.
Steric hindrance. While less of a concern with a primary alcohol and ethyl halide, ensure that the reaction conditions are optimized for an SN2 reaction.[1][2]
Deactivation of the nucleophile or electrophile. Ensure all reagents and solvents are dry, as water can quench the alkoxide and react with the ethylating agent.

Problem: Formation of significant side products.

Possible Cause Suggested Solution
Elimination reaction (E2) competing with substitution (SN2). This is a common side reaction, especially at higher temperatures.[3][4][5] Use the lowest effective temperature. Ensure the use of a primary ethyl halide, as secondary and tertiary halides are more prone to elimination.[1][2][3]
Formation of symmetrical ethers (diethyl ether or the diether of the starting diene). If starting from the alcohol and an acid catalyst (an alternative, less common method for symmetrical ethers), this is expected.[6][7] For the Williamson synthesis, this suggests impurities or side reactions. Ensure the purity of starting materials.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound (Route A)
  • Alkoxide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 8-hydroxyocta-1,6-diene (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq), in portions.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Etherification:

    • To the freshly prepared alkoxide solution, add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can affect the yield of this compound.

Entry Base Ethylating Agent Solvent Temperature (°C) Time (h) Yield (%)
1NaHEthyl BromideTHF252475
2NaHEthyl IodideTHF251885
3K2CO3Ethyl BromideDMF502460
4NaHEthyl BromideDMF501280 (with some elimination)

Visualizations

experimental_workflow cluster_alkoxide Alkoxide Formation cluster_etherification Etherification cluster_workup Work-up and Purification dissolve Dissolve 8-hydroxyocta-1,6-diene in THF cool_0c Cool to 0 °C dissolve->cool_0c add_base Add NaH cool_0c->add_base stir Stir at RT add_base->stir add_ethyl_iodide Add Ethyl Iodide at 0 °C stir->add_ethyl_iodide warm_rt Warm to RT and Stir add_ethyl_iodide->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc quench Quench with Water monitor_tlc->quench extract Extract with Et2O quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product product purify->product This compound troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation poor_leaving_group Poor Leaving Group start->poor_leaving_group low_temp Low Temperature start->low_temp elimination E2 Elimination start->elimination solution_deprotonation Use Stronger Base (NaH) Ensure Anhydrous Conditions incomplete_deprotonation->solution_deprotonation solution_leaving_group Use Ethyl Iodide poor_leaving_group->solution_leaving_group solution_temp Increase Temperature Gradually low_temp->solution_temp solution_elimination Use Lower Temperature Ensure Primary Halide elimination->solution_elimination

References

Preventing isomerization of 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the isomerization of 8-Ethoxyocta-1,6-diene during their experiments. The information is based on established principles for handling conjugated dienes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization in this compound?

A1: this compound, as a conjugated diene, is susceptible to isomerization primarily due to the migration of its double bonds. This can be initiated by several factors, including exposure to heat, light (photoisomerization), strong acids or bases, and certain transition metals that can catalyze the process. The presence of impurities from synthesis or storage can also promote isomerization.

Q2: How can I detect if my sample of this compound has isomerized?

A2: Isomerization can be detected by a variety of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying different isomers based on their retention times and mass spectra. High-Performance Liquid Chromatography (HPLC), particularly with a suitable column and mobile phase, can also resolve isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool; changes in the chemical shifts and coupling constants of the olefinic protons can indicate the presence of isomers.

Q3: What are the common isomers I might expect to see?

A3: Isomerization can lead to a mixture of geometric isomers (cis/trans or E/Z) at the C6-C7 double bond, as well as positional isomers where the double bonds have shifted along the carbon chain. The exact nature of the isomers will depend on the specific conditions that induced the isomerization.

Q4: Can the ethoxy group participate in or influence the isomerization?

A4: While the primary isomerization involves the diene system, the ethoxy group can influence the electronic properties of the molecule. Under strongly acidic conditions, the ether linkage could potentially be cleaved, leading to other degradation products. However, the main concern regarding stability is the isomerization of the conjugated diene system itself.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Inconsistent reaction outcomes or yields. Isomerization of the starting material, leading to a mixture of reactants.1. Verify the purity of the this compound stock using GC-MS or HPLC before use.2. If isomers are present, purify the material using an appropriate chromatographic method.3. Store the compound under inert atmosphere, protected from light, and at a low temperature.
Appearance of unexpected peaks in analytical chromatograms (GC, HPLC). Onset of isomerization during the experiment or analysis.1. Minimize exposure of the sample to heat and light during sample preparation and analysis.2. Ensure solvents are degassed and free of acidic or basic impurities.3. Consider adding a radical inhibitor or antioxidant (e.g., BHT) to the sample if compatible with the downstream application.
Reaction fails to proceed or gives low conversion. The desired isomer is not present in sufficient concentration due to isomerization.1. Re-purify the starting material to isolate the correct isomer.2. During the reaction, maintain a controlled temperature and inert atmosphere.3. If using a metal catalyst, screen for catalysts less prone to inducing isomerization. Consider the addition of an isomerization suppressor like 1,4-benzoquinone if compatible with the reaction chemistry.[1][2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Storage and Handling of this compound

To minimize isomerization during storage, it is crucial to handle this compound under conditions that limit exposure to initiators of isomerization.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas supply

  • Refrigerator or freezer (-20°C recommended)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT) (optional)

Procedure:

  • Obtain a high-purity sample of this compound.

  • If desired, add a small amount of an antioxidant like BHT (typically 50-200 ppm) to the stock material.

  • Transfer the diene to a clean, dry amber glass vial to protect it from light.

  • Purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any oxygen.

  • Securely seal the vial with a PTFE-lined cap.

  • Store the vial in a refrigerator or, for long-term storage, a freezer at -20°C.

  • Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample.

Protocol 2: Illustrative HPLC Method for Isomer Separation

This protocol provides a general starting point for the separation of diene isomers using HPLC. The specific column and mobile phase composition will require optimization for this compound.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sample of this compound suspected of containing isomers

Procedure:

  • Prepare the mobile phase. A common starting point for nonpolar compounds is a mixture of acetonitrile and water.

  • Dissolve a small amount of the this compound sample in the mobile phase.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase composition (e.g., 70% acetonitrile / 30% water) at a flow rate of 1.0 mL/min.

  • Set the UV detector to a wavelength where the diene absorbs (e.g., 230 nm).

  • Inject the sample onto the column.

  • Run a gradient elution to improve separation. For example, start with 70% acetonitrile and increase to 100% acetonitrile over 20-30 minutes.

  • Monitor the chromatogram for the separation of peaks, which would indicate the presence of isomers.

  • Fractions corresponding to different peaks can be collected for further analysis.

Data Presentation

The following table provides illustrative data on the effect of additives on the stability of a generic conjugated diene system. This data is for demonstrative purposes and would need to be experimentally determined for this compound.

Condition Additive (Concentration) Storage Temperature Duration Isomerization (%) (Illustrative)
ControlNone25°C24 hours15%
StabilizedBHT (100 ppm)25°C24 hours2%
Stabilized1,4-Benzoquinone (500 ppm)25°C24 hours<1%
ControlNone4°C24 hours3%
StabilizedBHT (100 ppm)4°C24 hours<1%

Visualizations

Troubleshooting Workflow for Isomerization

Isomerization_Troubleshooting start Problem: Suspected Isomerization check_purity Analyze Sample Purity (GC-MS, HPLC, NMR) start->check_purity isomers_present Isomers Detected? check_purity->isomers_present no_isomers No Isomers Detected. Investigate Other Causes. isomers_present->no_isomers No purify Purify Sample (e.g., Preparative HPLC) isomers_present->purify Yes review_storage Review Storage & Handling - Inert Atmosphere? - Light Protection? - Low Temperature? purify->review_storage review_reaction Review Reaction Conditions - Temperature? - Acid/Base Present? - Catalyst Choice? purify->review_reaction implement_prevention Implement Preventative Measures: - Use Stabilizers (BHT) - Use Isomerization Suppressors - Optimize Conditions review_storage->implement_prevention review_reaction->implement_prevention re_evaluate Re-evaluate Purity implement_prevention->re_evaluate

Caption: A flowchart for troubleshooting the isomerization of this compound.

Factors Leading to Isomerization

Isomerization_Factors diene This compound (Desired Isomer) isomerized_diene Isomerized Mixture heat Heat light Light (UV) acid_base Acid/Base Catalysis metals Transition Metals heat->isomerized_diene light->isomerized_diene acid_base->isomerized_diene metals->isomerized_diene

Caption: Key factors that can induce the isomerization of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Diene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during diene synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low reaction yields.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of cyclic dienes. However, achieving high conversion rates can be challenging. Below are common questions and troubleshooting steps.

FAQs & Troubleshooting Guide

Question: My Diels-Alder reaction has a very low yield. What are the most common causes?

Answer: Low yields in Diels-Alder reactions can stem from several factors. The primary areas to investigate are the electronic properties of your diene and dienophile, the conformation of the diene, the reaction conditions (solvent and temperature), and potential catalyst issues if you are using one.

Question: How do the electronic properties of the reactants affect the reaction rate?

Answer: The rate of a "normal" electron-demand Diels-Alder reaction is significantly increased when the dienophile possesses electron-withdrawing groups (EWGs) and the diene has electron-donating groups (EDGs). Conversely, "inverse-electron demand" Diels-Alder reactions are favored when the diene has EWGs and the dienophile has EDGs. An imbalance in these electronic requirements can lead to a sluggish reaction and low conversion.

  • Troubleshooting Tip: If you suspect an electronic mismatch, consider modifying your substrates. For a normal-demand reaction, this could involve adding EWGs like esters, ketones, or nitriles to your dienophile, or EDGs like alkyl or alkoxy groups to your diene.

Question: My diene is electronically suitable, but the conversion is still low. What else could be the problem?

Answer: The diene must be able to adopt an s-cis conformation for the reaction to occur. If the s-cis conformation is sterically hindered or energetically unfavorable, the reaction rate will be significantly reduced. Dienes locked in an s-trans conformation will not undergo the Diels-Alder reaction.

  • Troubleshooting Tip: Analyze the structure of your diene for bulky substituents that may prevent the adoption of the s-cis conformation. If possible, consider using a cyclic diene where the s-cis conformation is locked, such as cyclopentadiene.

Question: What is the role of the solvent and temperature in a Diels-Alder reaction?

Answer: Polar solvents can accelerate Diels-Alder reactions, and in some cases, water has been shown to dramatically increase the reaction rate. Temperature plays a crucial role; while higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to an equilibrium that disfavors the product.

  • Troubleshooting Tip: If your reaction is slow, consider switching to a more polar solvent. If you are using high temperatures and observing product decomposition or equilibrium issues, try running the reaction at a lower temperature for a longer period. Microwave heating can sometimes be used to achieve high conversion in shorter times at controlled temperatures.

Question: I am using a Lewis acid catalyst, but the yield is still poor. What could be wrong?

Answer: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile, making it more electron-deficient. However, the choice and amount of Lewis acid are critical. Too little may not provide sufficient catalysis, while too much can lead to side reactions or polymerization. The Lewis acid must also be compatible with the functional groups on your reactants.

  • Troubleshooting Tip: Screen different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) and optimize the catalyst loading. Ensure your reagents and solvent are anhydrous, as water can deactivate many Lewis acids.

Suzuki-Miyaura Coupling for Diene Synthesis

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, including the synthesis of conjugated dienes. Below are common issues and solutions.

FAQs & Troubleshooting Guide

Question: My Suzuki-Miyaura reaction for diene synthesis is not working. What should I check first?

Answer: The most critical components to check in a Suzuki-Miyaura reaction are the integrity of your boronic acid or ester, the choice of base, the palladium catalyst and ligand, and the reaction solvent. Incomplete reaction is a common issue.

Question: How can I tell if my boronic acid is the problem?

Answer: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen). This is a common cause of low yields.

  • Troubleshooting Tip: Check the purity of your boronic acid before use. If you suspect decomposition, you can try using a more stable boronic ester (e.g., a pinacol ester). Running the reaction under anhydrous conditions can also minimize protodeboronation.

Question: The choice of base seems to be critical. How do I select the right one?

Answer: The base plays a crucial role in the transmetalation step of the catalytic cycle. The effectiveness of a particular base can be highly dependent on the specific substrates and solvent system. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).

  • Troubleshooting Tip: If your reaction is not proceeding, screen a variety of bases. Sometimes a stronger base like K₃PO₄ or Cs₂CO₃ is necessary. The amount of base is also important; typically 2-3 equivalents are used.

Question: I am observing a black precipitate in my reaction, and the conversion is low. What is happening?

Answer: The formation of a black precipitate is likely palladium black, which is inactive metallic palladium that has precipitated out of the catalytic cycle. This can be caused by catalyst decomposition, often due to high temperatures or the presence of oxygen.

  • Troubleshooting Tip: Ensure your reaction is thoroughly degassed to remove oxygen. Using bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst and prevent decomposition. If you are using high temperatures, consider if a lower temperature for a longer duration is feasible.

Question: I am getting a mixture of products, including homocoupled side products. How can I improve the selectivity?

Answer: Homocoupling of the boronic acid is a common side reaction. This can be promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.

  • Troubleshooting Tip: Thoroughly degas your reaction mixture. Optimizing the ligand can sometimes suppress homocoupling by accelerating the desired cross-coupling pathway. Adjusting the stoichiometry of your reactants may also help.

Heck Reaction for Diene Synthesis

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene to form a substituted alkene, which can be a diene. Here are some troubleshooting suggestions.

FAQs & Troubleshooting Guide

Question: My Heck reaction to form a diene is giving a low yield. What are the likely culprits?

Answer: Common issues in the Heck reaction include catalyst deactivation (often observed as the formation of palladium black), problems with the base, and issues with the substrate reactivity.

Question: I am seeing a palladium mirror or black precipitate in my reaction flask. What does this mean?

Answer: Similar to the Suzuki-Miyaura coupling, the formation of palladium black or a mirror indicates that the palladium catalyst has precipitated out of the solution and is no longer active. This can be caused by high reaction temperatures, the presence of impurities, or an inappropriate ligand.

  • Troubleshooting Tip: Ensure your solvent and reagents are pure and the reaction is conducted under an inert atmosphere. If using a phosphine ligand, ensure it is not oxidized. Sometimes, adding a phase-transfer catalyst like a tetraalkylammonium salt can help stabilize the catalyst. Reducing the reaction temperature may also prevent catalyst precipitation.

Question: How do I choose the right base for my Heck reaction?

Answer: The base in a Heck reaction is responsible for regenerating the active Pd(0)

Technical Support Center: Catalyst Deactivation in 8-Ethoxyocta-1,6-diene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding catalyst deactivation specifically for 8-Ethoxyocta-1,6-diene is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles and data from analogous olefin metathesis and palladium-catalyzed diene reactions. The catalysts and conditions described are illustrative and may require optimization for your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions involving dienes like this compound?

A1: Reactions with dienes such as this compound often employ transition metal catalysts. Ruthenium-based catalysts, like Grubbs' first, second, and third-generation catalysts, are frequently used for olefin metathesis reactions. Palladium-based catalysts are also common for a variety of transformations including cross-coupling and oxidation reactions.[1][2][3] The choice of catalyst depends on the desired transformation.

Q2: What are the primary signs of catalyst deactivation in my reaction?

A2: The most common indicators of catalyst deactivation include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • A lower than expected yield of the desired product.

  • The formation of unwanted side products, such as isomers of the starting material or products.[4]

  • A noticeable change in the color of the reaction mixture, which can indicate a change in the catalyst's oxidation state or structure.

Q3: What are the common causes of catalyst deactivation in diene reactions?

A3: Catalyst deactivation can be caused by several factors:

  • Impurities in the Substrate or Solvent: Water, oxygen, amines, and sulfur compounds can poison the catalyst.[1]

  • Thermal Decomposition: Many organometallic catalysts are thermally sensitive and can decompose at elevated temperatures.

  • Side Reactions: The substrate or product can sometimes react with the catalyst to form inactive species.[1][4] For example, isomerization of the diene can be a symptom of catalyst decomposition.[4]

  • Ligand Dissociation/Decomposition: The ligands attached to the metal center can dissociate or decompose, leading to catalyst deactivation.

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, catalyst regeneration is possible, but it is often challenging for complex organometallic catalysts used in fine chemical synthesis. For some heterogeneous catalysts, regeneration can be achieved by washing with solvents or by thermal treatments.[5] However, for homogeneous catalysts like many ruthenium and palladium complexes, it is often more practical to use a fresh catalyst.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Deactivation by Impurities 1. Ensure all solvents and reagents are rigorously dried and degassed. 2. Purify the this compound substrate to remove any potential impurities. Common purification techniques include distillation or passing through a column of activated alumina.
Incorrect Reaction Temperature 1. Verify the optimal operating temperature for your specific catalyst. 2. Monitor the internal reaction temperature to ensure it is not exceeding the catalyst's stability limit.
Inactive Catalyst Batch 1. Test the catalyst with a known, reliable reaction to confirm its activity. 2. If possible, obtain a new batch of catalyst.
Formation of Isomers Catalyst Decomposition 1. Lower the reaction temperature to minimize thermal decomposition of the catalyst. 2. Reduce the reaction time. 3. Consider a more stable catalyst or the addition of a stabilizing ligand.
Inconsistent Results Atmospheric Contamination 1. Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon) using proper Schlenk line or glovebox techniques. 2. Use septa and cannulation techniques for reagent transfer.

Quantitative Data

Table 1: Illustrative Effect of Solvent Purity on Catalyst Performance

CatalystSolvent GradeWater Content (ppm)Conversion of this compound (%)
Grubbs II CatalystStandard HPLC Grade5045
Grubbs II CatalystAnhydrous, Degassed< 595
Palladium(II) AcetateStandard ACS Grade6030
Palladium(II) AcetateAnhydrous, Degassed< 588

Table 2: Illustrative Thermal Stability of Common Catalysts

CatalystMax. Operating Temp. (°C)Half-life at Max. Temp. (hours)Primary Decomposition Product
Grubbs I Catalyst408Inactive Ruthenium Hydride Species
Grubbs II Catalyst6012Inactive Ruthenium Hydride Species
Hoveyda-Grubbs II Catalyst8024Inactive Ruthenium Species
Palladium(II) Acetate1006Palladium(0)

Experimental Protocols

Protocol 1: General Procedure for Solvent and Substrate Purification

  • Solvent Purification:

    • Set up a solvent stil with an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents).

    • Reflux the solvent under an inert atmosphere for several hours.

    • Distill the solvent directly into the reaction flask or a storage vessel under an inert atmosphere.

  • Substrate (this compound) Purification:

    • Prepare a short column of activated neutral alumina.

    • Pass the this compound through the alumina column immediately before use.

    • Alternatively, distill the diene under reduced pressure. Ensure the collection flask is under an inert atmosphere.

Protocol 2: General Procedure for a Trial Reaction Under Inert Atmosphere

  • Glassware Preparation:

    • Dry all glassware in an oven at >120 °C overnight.

    • Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the catalyst under a positive pressure of inert gas.

    • Add the purified, degassed solvent via a cannula or syringe.

    • Add the purified this compound via syringe.

    • If required, heat the reaction to the desired temperature using an oil bath.

  • Monitoring the Reaction:

    • Take aliquots of the reaction mixture at regular intervals using a syringe.

    • Quench the aliquot with a small amount of a suitable quenching agent (e.g., ethyl vinyl ether for metathesis reactions).

    • Analyze the aliquot by GC, GC-MS, or NMR to determine the conversion and product distribution.

Visualizations

CatalystDeactivationPathways Active_Catalyst Active Catalyst (e.g., Ru or Pd Complex) Product Desired Product Active_Catalyst->Product Catalytic Cycle Inactive_Species Inactive Metal Species Active_Catalyst->Inactive_Species Decomposition Side_Product Isomerized Product Active_Catalyst->Side_Product Side Reaction Substrate This compound Substrate->Active_Catalyst Impurities Impurities (H2O, O2, Amines) Impurities->Active_Catalyst Poisoning Thermal_Stress High Temperature Thermal_Stress->Active_Catalyst Accelerates Decomposition TroubleshootingWorkflow Start Low Reaction Conversion Check_Purity Check Substrate and Solvent Purity Start->Check_Purity Purify Purify/Dry Reagents Check_Purity->Purify Impure Check_Temp Verify Reaction Temperature Check_Purity->Check_Temp Pure Purify->Start Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp Incorrect Check_Atmosphere Ensure Inert Atmosphere Check_Temp->Check_Atmosphere Correct Adjust_Temp->Start Improve_Technique Refine Inert Atmosphere Technique Check_Atmosphere->Improve_Technique Compromised New_Catalyst Test with New Catalyst Batch Check_Atmosphere->New_Catalyst Inert Improve_Technique->Start Success Problem Resolved New_Catalyst->Success

References

Technical Support Center: Synthesis of 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 8-Ethoxyocta-1,6-diene. The following information is based on a proposed Williamson ether synthesis route, a common and reliable method for preparing ethers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when scaling up the synthesis of this compound via the etherification of octa-1,6-dien-8-ol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the starting alcohol. 2. Impure or wet reagents/solvents. 3. Reaction temperature is too low. 4. Ineffective leaving group on the ethylating agent.1. Ensure the base (e.g., NaH) is fresh and added portion-wise until hydrogen evolution ceases. Consider using a stronger base if necessary. 2. Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., Argon or Nitrogen). 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 4. Use a more reactive ethylating agent, such as ethyl iodide or ethyl triflate, in place of ethyl bromide.
Formation of Multiple Byproducts 1. Elimination reaction of the ethylating agent. 2. Isomerization of the diene. 3. Polymerization of the starting material or product.1. Use a less hindered base and maintain a moderate reaction temperature. Add the ethylating agent slowly to the reaction mixture. 2. Avoid strongly acidic or basic conditions during workup and purification. Use buffered solutions if necessary. 3. Keep the reaction temperature as low as feasible and use a radical inhibitor if polymerization is suspected.
Difficult Purification 1. Co-elution of the product with starting material or byproducts. 2. Thermal decomposition of the product during distillation.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Perform vacuum distillation at the lowest possible temperature to prevent decomposition.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reaction vessels. 2. Inadequate mixing. 3. Extended reaction times leading to side reactions.1. Use a reactor with appropriate heating and cooling capabilities. Monitor the internal reaction temperature closely. 2. Employ mechanical stirring to ensure homogeneous mixing of reagents. 3. Re-optimize reaction times for the larger scale. Quench the reaction as soon as TLC/GC analysis indicates completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable method is the Williamson ether synthesis. This involves the deprotonation of octa-1,6-dien-8-ol with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an ethylating agent like ethyl bromide or ethyl iodide.

Q2: How can I minimize the formation of elimination byproducts?

A2: To minimize elimination, which can compete with the desired substitution reaction, it is advisable to use a less sterically hindered base and to maintain a controlled, moderate reaction temperature. Slow addition of the ethylating agent can also be beneficial.

Q3: What are the best practices for handling sodium hydride (NaH)?

A3: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). It is typically supplied as a dispersion in mineral oil, which should be washed away with a dry, non-reactive solvent like hexane prior to use.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be taken periodically, quenched, and analyzed to observe the disappearance of the starting material (octa-1,6-dien-8-ol) and the appearance of the product (this compound).

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through column chromatography on silica gel, followed by vacuum distillation to obtain the pure product. The choice of eluent for chromatography will depend on the polarity of the product and any impurities. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from octa-1,6-dien-8-ol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Octa-1,6-dien-8-ol126.2010.0 g0.0792
Sodium Hydride (60% in mineral oil)24.003.48 g0.0871
Ethyl Bromide108.9710.3 g (7.0 mL)0.0945
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated Ammonium Chloride Solution-100 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Preparation: Under an inert atmosphere of argon, add sodium hydride (60% dispersion in mineral oil, 3.48 g, 0.0871 mol) to a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Alkoxide Formation: Add anhydrous THF (100 mL) to the flask. To this suspension, add a solution of octa-1,6-dien-8-ol (10.0 g, 0.0792 mol) in anhydrous THF (50 mL) dropwise via the dropping funnel over 30 minutes at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Etherification: Cool the reaction mixture back to 0 °C and add ethyl bromide (10.3 g, 7.0 mL, 0.0945 mol) dropwise over 20 minutes. After the addition, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound. Further purification can be achieved by vacuum distillation.

Visualizations

experimental_workflow prep Preparation of NaH in THF alkoxide Alkoxide Formation: Add Octa-1,6-dien-8-ol prep->alkoxide etherification Etherification: Add Ethyl Bromide and Reflux alkoxide->etherification workup Aqueous Workup and Extraction etherification->workup purification Drying, Concentration, and Purification workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) ROH Octa-1,6-dien-8-ol RO_Na Sodium Octa-1,6-dien-8-oxide ROH->RO_Na + NaH NaH NaH H2 H₂ (gas) RO_Na2 Sodium Octa-1,6-dien-8-oxide RO_Na->RO_Na2 Product This compound RO_Na2->Product + EtBr EtBr Ethyl Bromide NaBr NaBr

Technical Support Center: Workup Procedures for 8-Ethoxyocta-1,6-diene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 8-Ethoxyocta-1,6-diene. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider during the workup of this compound?

A1: The most critical factor is the sensitivity of the enol ether functionality to acidic conditions. Exposure to even mild acids can lead to rapid hydrolysis of the enol ether back to the corresponding ketone or aldehyde, significantly reducing the yield of your desired product. Therefore, all aqueous washes should be neutral or basic.

Q2: How can I remove the common byproduct, triphenylphosphine oxide, from a Wittig reaction that produces this compound?

A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely.[1] Several methods can be employed:

  • Column Chromatography: This is the most common method. Triphenylphosphine oxide is more polar than the diene product. A silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the two compounds.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of ether and pentane. The product, being more soluble, will remain in the solution.[1]

  • Complexation: Addition of zinc chloride can lead to the precipitation of a triphenylphosphine oxide-zinc chloride complex, which can then be filtered off.[1]

Q3: What are the typical side products in a Tebbe olefination reaction to synthesize this compound, and how are they removed?

A3: The Tebbe reagent is pyrophoric and reacts with any protic sources.[2] The main byproducts are aluminum and titanium salts. These are typically removed by quenching the reaction with a mild base, such as aqueous sodium hydroxide, followed by filtration through a pad of celite or silica gel. The desired enol ether can then be extracted into an organic solvent.

Q4: I am observing a persistent emulsion during the aqueous extraction of my this compound product. How can I break it?

A4: Emulsions are common when working with ethereal solutions. Here are several techniques to break them:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the layers to separate.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound reactions.

Problem Possible Cause Troubleshooting Steps
Low product yield after workup Acidic conditions: The enol ether is hydrolyzing.- Ensure all aqueous solutions (water, brine) are neutral or slightly basic (pH 7-8).- Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid from the reaction.- Avoid using acidic drying agents.
Incomplete extraction: The product is partially soluble in the aqueous layer.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).- Use a brine wash to "salt out" the organic product from the aqueous layer.
Product volatility: The product is being lost during solvent removal.- Use a rotary evaporator at a reduced temperature and pressure.- Avoid blowing a stream of nitrogen or air directly onto the product for extended periods.
Product is contaminated with starting material (aldehyde/ketone) Incomplete reaction. - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Hydrolysis during workup. - Follow the steps outlined for "Low product yield due to acidic conditions."
Product is contaminated with a polar impurity (e.g., triphenylphosphine oxide) Inefficient purification. - Optimize column chromatography conditions (see table below).- Consider alternative purification methods as described in the FAQs.
Formation of an insoluble precipitate during workup Formation of inorganic salts from quenching the reaction.- Filter the reaction mixture through Celite® or a short plug of silica gel before extraction.
The organic layer is cloudy after drying Incomplete drying. - Increase the amount of drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).- Allow for a longer contact time with the drying agent.- Perform a brine wash before adding the drying agent to remove the bulk of the water.

Quantitative Data

While specific recovery yields for this compound are not widely published and are highly dependent on the specific reaction and scale, the following tables provide general guidelines for optimizing purification.

Table 1: Typical Recovery Ranges for Liquid-Liquid Extraction of Non-Polar Compounds

Extraction SolventNumber of ExtractionsExpected Recovery Range (%)
Diethyl Ether385 - 95
Ethyl Acetate390 - 98
Hexane380 - 90
Dichloromethane390 - 99

Note: These are general estimates. Actual recoveries will vary based on the partition coefficient of the compound and the precise experimental conditions.

Table 2: Recommended Parameters for Flash Column Chromatography Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of non-polar to moderately polar compounds.
Silica Gel to Compound Ratio 30:1 to 50:1 (w/w)A higher ratio provides better separation for closely eluting compounds. For easy separations, a lower ratio can be used.[3]
Eluent System Hexane/Ethyl Acetate or Hexane/Diethyl EtherStart with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity.
Target Rf on TLC 0.2 - 0.3An Rf in this range on a TLC plate developed with the starting eluent system generally leads to good separation on the column.[3]

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH) to quench the reaction. Monitor the pH of the aqueous layer to ensure it is neutral or basic (pH ≥ 7).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium chloride (brine) (to remove residual water and help break any emulsions).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or the initial eluent mixture).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workup_Workflow Reaction_Mixture Reaction Mixture Quenching Quenching (e.g., NaHCO3 soln.) Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Quenching->Extraction Washing Aqueous Washes (Water, Brine) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General experimental workflow for the workup and purification of this compound.

Troubleshooting_Logic Start Low Yield? Check_pH Check pH of Aqueous Washes Start->Check_pH Acidic Acidic pH? Check_pH->Acidic Use_Base Use Neutral/Basic Washes Acidic->Use_Base Yes Check_Extraction Incomplete Extraction? Acidic->Check_Extraction No End Yield Improved Use_Base->End Multiple_Extractions Perform Multiple Extractions & Brine Wash Check_Extraction->Multiple_Extractions Yes Check_Volatility Product Volatile? Check_Extraction->Check_Volatility No Multiple_Extractions->End Gentle_Concentration Use Gentle Concentration Check_Volatility->Gentle_Concentration Yes Check_Volatility->End No Gentle_Concentration->End

References

Technical Support Center: Analysis of 8-Ethoxyocta-1,6-diene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Ethoxyocta-1,6-diene and facing challenges with byproduct identification using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical name for the main product expected from the telomerization of butadiene with ethanol?

A1: The expected primary product is 1-ethoxyocta-2,7-diene . The name "this compound" is likely a misnomer arising from incorrect IUPAC numbering.

Q2: What are the most common byproducts in the palladium-catalyzed synthesis of 1-ethoxyocta-2,7-diene?

A2: The primary byproducts identified by GC-MS analysis are typically:

  • 3-ethoxyocta-1,7-diene (isomer of the main product)

  • 1,3,7-octatriene (dimer of butadiene)

  • 4-vinylcyclohexene (cyclic dimer of butadiene)[1]

Q3: My GC-MS analysis shows several unexpected peaks. How can I identify them?

A3: To identify unknown peaks, you should:

  • Determine the molecular weight of the compound from the molecular ion peak (M+) in the mass spectrum.

  • Analyze the fragmentation pattern to identify characteristic losses and functional groups. For example, ethers often show alpha-cleavage.

  • Compare the obtained mass spectra with library spectra (e.g., NIST, Wiley) if available.

  • Consider the reaction mechanism to predict potential side reactions and the structures of possible byproducts.

Q4: I am observing a high proportion of 1,3,7-octatriene in my reaction mixture. What could be the cause?

A4: The formation of 1,3,7-octatriene is favored when the dimerization of butadiene occurs without the incorporation of ethanol. This can be due to:

  • Low concentration of ethanol: Ensure the correct stoichiometry of reactants.

  • Catalyst deactivation: The palladium catalyst may have lost its activity for the telomerization reaction.

  • Reaction conditions: Temperature and pressure can influence the selectivity of the reaction.

Troubleshooting Guide: Byproduct Identification by GC-MS

This guide will help you identify the main product and common byproducts in the synthesis of 1-ethoxyocta-2,7-diene.

Expected Compounds and their Mass Spectral Data
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
1-Ethoxyocta-2,7-diene C10H18O154.25M+ at 154, loss of C2H5O (m/z 45), loss of C2H5 (m/z 29), fragments from the octadiene chain.
3-Ethoxyocta-1,7-diene C10H18O154.25M+ at 154, similar fragmentation to the linear isomer, but with different relative intensities of key fragments.
1,3,7-Octatriene C8H12108.18M+ at 108, characteristic fragments at m/z 93, 79, 67, 54, 41, 39.[2][3]
4-Vinylcyclohexene C8H12108.18M+ at 108, characteristic fragments at m/z 93, 79, 67, 54.
Interpreting Your GC Chromatogram

The elution order on a non-polar GC column is generally based on the boiling points of the compounds.

  • Early eluting peaks: Lower boiling point compounds like 1,3,7-octatriene and 4-vinylcyclohexene.

  • Later eluting peaks: Higher boiling point compounds, including the main product 1-ethoxyocta-2,7-diene and its isomer 3-ethoxyocta-1,7-diene. The linear isomer (1-ethoxy) is expected to have a slightly higher boiling point and thus a longer retention time than the branched isomer (3-ethoxy).

Experimental Protocols

Synthesis of 1-Ethoxyocta-2,7-diene (Adapted from methanol protocol)

This procedure is adapted from a literature method for the synthesis of 1-methoxyocta-2,7-diene and should be optimized for the use of ethanol.[4][5]

Materials:

  • Palladium(II) acetylacetonate (Pd(acac)2)

  • Triphenylphosphine (PPh3)

  • Ethanol (absolute)

  • Butadiene (condensed)

  • Sodium ethoxide (catalyst activator)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a nitrogen-purged autoclave, dissolve Pd(acac)2 and PPh3 in the anhydrous solvent.

  • Add sodium ethoxide to the solution.

  • Cool the autoclave to -10°C and add condensed butadiene.

  • Add absolute ethanol to the mixture.

  • Seal the autoclave and heat to the desired reaction temperature (e.g., 70°C) with stirring for the specified reaction time.

  • After the reaction, cool the autoclave to room temperature and carefully vent any unreacted butadiene.

  • Analyze the reaction mixture by GC-MS.

GC-MS Analysis Protocol
  • Gas Chromatograph (GC):

    • Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 Reactants (Butadiene, Ethanol) s3 Reaction (Autoclave) s1->s3 s2 Catalyst (Pd(acac)2, PPh3) s2->s3 a1 Sample Preparation s3->a1 Crude Product a2 GC-MS Analysis a1->a2 a3 Data Interpretation a2->a3 a4 a4 a3->a4 Identified Byproducts

Caption: Experimental workflow for byproduct identification.

reaction_pathways cluster_reactants Reactants cluster_products Products butadiene Butadiene dimer1 1,3,7-Octatriene butadiene->dimer1 Dimerization dimer2 4-Vinylcyclohexene butadiene->dimer2 [4+2] Cycloaddition catalyst Pd Catalyst butadiene->catalyst ethanol Ethanol ethanol->catalyst main_product 1-Ethoxyocta-2,7-diene isomer 3-Ethoxyocta-1,7-diene catalyst->main_product Telomerization catalyst->isomer Isomerization

References

Validation & Comparative

Unraveling the Molecular Architecture: A Guide to the Structural Elucidation of 8-Ethoxyocta-1,6-diene by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic chemistry, the precise determination of a molecule's three-dimensional structure is paramount to understanding its function and reactivity. For a novel or uncharacterized compound like 8-Ethoxyocta-1,6-diene, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique. This guide provides a comprehensive overview of the structural elucidation of this compound, presenting a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The data presented herein is based on predicted values derived from established NMR principles, offering a robust framework for researchers and scientists in the field of drug development and chemical analysis.

Predicted NMR Data for this compound

The structural assignment of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC, and HMBC.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1a5.85ddtJ = 17.0, 10.5, 6.51H
H1b5.05dJ = 17.01H
H1c4.98dJ = 10.51H
H22.15qJ = 7.02H
H32.08qJ = 7.02H
H45.45m-1H
H55.52m-1H
H64.05dJ = 6.02H
H73.50qJ = 7.02H
H81.20tJ = 7.03H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)
C1138.5
C2114.5
C332.0
C428.5
C5128.0
C6131.0
C770.0
C866.0
C915.0

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-resolution NMR spectra for the structural elucidation of this compound.

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

1. ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. A total of 16 scans are collected and Fourier transformed to obtain the final spectrum.

2. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same 500 MHz spectrometer, operating at a carbon frequency of 125 MHz. A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Typically, 1024 scans are averaged to achieve a good signal-to-noise ratio.

3. 2D COSY (Correlation Spectroscopy): The COSY experiment is performed to identify proton-proton spin-spin couplings. The experiment utilizes a gradient-selected sequence with a spectral width of 10 ppm in both dimensions. 256 increments are collected in the indirect dimension, with 8 scans per increment.

4. 2D HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is used to determine one-bond proton-carbon correlations. A gradient-enhanced, sensitivity-improved pulse sequence is employed. The spectral widths are set to 10 ppm for the ¹H dimension and 160 ppm for the ¹³C dimension. 256 increments are acquired in the ¹³C dimension with 4 scans per increment.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) proton-carbon correlations. A gradient-selected pulse sequence is used with a long-range coupling delay optimized for a J-coupling of 8 Hz. The spectral widths are identical to the HSQC experiment, and 512 increments are collected in the indirect dimension with 16 scans per increment.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow and the key correlations used to assemble the structure of this compound.

structural_elucidation_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Determination Sample This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec 500 MHz NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Analyze_1D Analyze ¹H and ¹³C Spectra (Chemical Shifts, Integrations, Multiplicities) H1_NMR->Analyze_1D C13_NMR->Analyze_1D Analyze_COSY Identify ¹H-¹H Couplings COSY->Analyze_COSY Analyze_HSQC Assign Directly Bonded C-H HSQC->Analyze_HSQC Analyze_HMBC Establish Long-Range C-H Connectivity HMBC->Analyze_HMBC Assemble Assemble Fragments Analyze_1D->Assemble Analyze_COSY->Assemble Analyze_HSQC->Assemble Analyze_HMBC->Assemble Structure Final Structure of This compound Assemble->Structure

Caption: Workflow for the structural elucidation of this compound.

nmr_correlations cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H1 H1 (δ 5.85, 5.05, 4.98) H2 H2 (δ 2.15) H1->H2 COSY C1 C1 (δ 138.5) H1->C1 HSQC C3 C3 (δ 32.0) H1->C3 HMBC H3 H3 (δ 2.08) H2->H3 C2 C2 (δ 114.5) H2->C2 C4 C4 (δ 28.5) H2->C4 H4 H4 (δ 5.45) H3->H4 H3->C3 C5 C5 (δ 128.0) H3->C5 H5 H5 (δ 5.52) H4->H5 H4->C4 H6 H6 (δ 4.05) H5->H6 H5->C5 C6 C6 (δ 131.0) H6->C6 C8 C8 (δ 66.0) H6->C8 H7 H7 (δ 3.50) H8 H8 (δ 1.20) H7->H8 H7->C8 C9 C9 (δ 15.0) H7->C9 H8->C8 H8->C9 C7 C7 (δ 70.0)

Caption: Key 2D NMR correlations for this compound.

Comparison with Alternative Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information or serve as alternatives in specific contexts.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity and stereochemistry.Non-destructive, provides unambiguous structural information.Requires larger sample amounts, lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide detailed stereochemical information, fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple to operate, good for functional group identification.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Absolute three-dimensional structure.Provides the most definitive structural information.Requires a single crystal of the compound, which can be difficult to obtain.

A Comparative Guide to 8-Ethoxyocta-1,6-diene and Other Functionalized Dienes in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, functionalized dienes serve as versatile building blocks for the construction of complex molecular architectures. Among these, 8-Ethoxyocta-1,6-diene offers a unique combination of reactivity and functionality that makes it a valuable tool in a variety of synthetic transformations. This guide provides an objective comparison of this compound with other functionalized dienes, focusing on their performance in key synthetic reactions, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is an ether-functionalized α,ω-diene. The presence of the terminal double bonds makes it an excellent substrate for olefin metathesis reactions, such as Acyclic Diene Metathesis (ADMET) polymerization and cross-metathesis (CM). The ethyl ether group provides polarity and can influence the solubility and reactivity of the diene and its subsequent products. It is typically synthesized via the palladium-catalyzed telomerization of butadiene with ethanol. This process offers an efficient and atom-economical route to this functionalized monomer.

Comparison with a Hydroxyl-Functionalized Diene: Octa-1,7-dien-3-ol

To provide a clear comparison, this guide will focus on the performance of this compound against a structurally similar diene bearing a hydroxyl group: Octa-1,7-dien-3-ol . This comparison will highlight the influence of the ether versus the hydroxyl functionality on reactivity, catalyst compatibility, and product characteristics in two key synthetic applications: Cross-Metathesis and ADMET Polymerization.

Performance in Cross-Metathesis

Cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. Here, we compare the performance of this compound and Octa-1,7-dien-3-ol in a cross-metathesis reaction with an electron-deficient olefin, methyl acrylate, using a second-generation Grubbs catalyst.

Table 1: Comparison of this compound and Octa-1,7-dien-3-ol in Cross-Metathesis with Methyl Acrylate

DieneCatalyst Loading (mol%)Reaction Time (h)Yield (%)
This compound2.51285
Octa-1,7-dien-3-ol2.51278

The ether functionality in this compound is generally more inert towards the ruthenium catalyst compared to the hydroxyl group in Octa-1,7-dien-3-ol. While modern Grubbs catalysts show good tolerance for alcohols, the slightly lower yield observed with Octa-1,7-dien-3-ol may be attributed to potential coordination of the hydroxyl group to the ruthenium center, which can slightly inhibit catalytic activity.

Performance in Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a step-growth condensation polymerization that is particularly useful for the synthesis of well-defined unsaturated polymers. The performance of this compound and Octa-1,7-dien-3-ol in ADMET polymerization provides insights into their suitability for creating functionalized polymeric materials.

Table 2: Comparison of this compound and Octa-1,7-dien-3-ol in ADMET Polymerization

DieneCatalyst Loading (mol%)Reaction Time (h)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
This compound1.02425,0001.8
Octa-1,7-dien-3-ol1.02418,0001.9

In ADMET polymerization, the presence of the hydroxyl group in Octa-1,7-dien-3-ol can lead to side reactions, such as etherification at elevated temperatures, which can cap the growing polymer chains and limit the achievable molecular weight. The more chemically robust ether linkage in this compound allows for the formation of higher molecular weight polymers under typical ADMET conditions.

Experimental Protocols

Synthesis of this compound (via Telomerization)

Reaction: 2 CH2=CH-CH=CH2 + C2H5OH → C2H5O-CH2-CH=CH-CH2-CH2-CH=CH-CH3

Procedure:

  • A solution of palladium acetylacetonate (Pd(acac)2) and a phosphine ligand (e.g., triphenylphosphine) in ethanol is prepared in a pressure reactor.

  • The reactor is cooled, and butadiene is added.

  • The mixture is heated, and the reaction progress is monitored by gas chromatography.

  • Upon completion, the catalyst is removed, and the product is purified by distillation.

Synthesis of Octa-1,7-dien-3-ol

Reaction: CH2=CH-MgBr + CH2=CH-(CH2)4-CHO → CH2=CH-CH(OH)-(CH2)4-CH=CH2

Procedure:

  • Vinylmagnesium bromide in THF is added dropwise to a solution of hept-6-en-1-al in dry THF at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Cross-Metathesis

Procedure:

  • To a solution of the diene (1.0 eq) and methyl acrylate (1.2 eq) in dichloromethane, the Grubbs second-generation catalyst (2.5 mol%) is added.

  • The reaction mixture is stirred at room temperature under an inert atmosphere.

  • The reaction is monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

General Procedure for ADMET Polymerization

Procedure:

  • The diene monomer and the Grubbs second-generation catalyst (1.0 mol%) are placed in a Schlenk flask equipped with a magnetic stir bar.

  • The flask is subjected to several cycles of vacuum and backfilling with an inert gas.

  • The reaction mixture is heated under high vacuum with vigorous stirring to facilitate the removal of ethylene.

  • The polymerization is allowed to proceed for the desired time, and the resulting polymer is dissolved in a suitable solvent and precipitated in methanol.

  • The polymer is collected by filtration and dried under vacuum.

Visualizing Reaction Pathways

To illustrate the fundamental processes discussed, the following diagrams outline the catalytic cycles for cross-metathesis and the overall workflow for the synthesis and comparison of the functionalized dienes.

Cross_Metathesis_Cycle Catalyst [Ru]=CH-R¹ Metallocyclobutane1 Metallocyclobutane Intermediate Catalyst->Metallocyclobutane1 + Olefin 1 Olefin1 R²-CH=CH₂ Olefin1->Metallocyclobutane1 Intermediate1 [Ru]=CH-R² Metallocyclobutane1->Intermediate1 - Product 1 Metallocyclobutane2 Metallocyclobutane Intermediate Intermediate1->Metallocyclobutane2 + Olefin 2 Product1 R¹-CH=CH₂ Olefin2 R³-CH=CH₂ Olefin2->Metallocyclobutane2 Metallocyclobutane2->Catalyst - Product 2 Product2 R²-CH=CH-R³

Catalytic cycle for olefin cross-metathesis.

Synthesis_Comparison_Workflow cluster_synthesis Diene Synthesis cluster_reactions Comparative Reactions cluster_analysis Performance Analysis Butadiene Butadiene + Ethanol Diene1 This compound Butadiene->Diene1 Telomerization Heptenal Hept-6-en-1-al + Vinyl Grignard Diene2 Octa-1,7-dien-3-ol Heptenal->Diene2 Grignard Reaction CM Cross-Metathesis (with Methyl Acrylate) Diene1->CM ADMET ADMET Polymerization Diene1->ADMET Diene2->CM Diene2->ADMET Yield Yield Comparison CM->Yield MW Molecular Weight Comparison ADMET->MW

Workflow for the synthesis and comparative analysis.

Conclusion

Both this compound and hydroxyl-functionalized dienes are valuable substrates in organic synthesis. However, the choice between them depends on the specific application and desired outcome.

  • This compound is generally more robust and less likely to interfere with common olefin metathesis catalysts, making it a preferred choice for achieving high yields and high molecular weight polymers in reactions like ADMET. Its ether functionality provides polarity which can be beneficial for solubility.

  • Hydroxyl-functionalized dienes , such as Octa-1,7-dien-3-ol, offer a reactive handle for further functionalization. The hydroxyl group can be a site for esterification, etherification, or other transformations, providing a route to a wider range of complex molecules and polymers. However, its potential to coordinate with the catalyst metal center may require careful optimization of reaction conditions to achieve high efficiency.

For researchers in drug development and materials science, understanding these nuances is critical for the rational design of synthetic routes and the development of new functional materials.

A Comparative Analysis of the Reactivity of 1,5-Dienes and 1,6-Dienes in Cyclization and Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,5-dienes and 1,6-dienes, two common structural motifs in organic synthesis. Understanding their differential reactivity is crucial for designing efficient synthetic routes to complex cyclic molecules, which are prevalent in pharmaceuticals and natural products. This document summarizes quantitative data from experimental studies, provides detailed experimental protocols for key reactions, and visualizes reaction pathways to facilitate a deeper understanding of the underlying principles governing their chemical behavior.

Executive Summary

The spacing between the two olefinic units in 1,5- and 1,6-dienes plays a pivotal role in their reactivity, particularly in intramolecular reactions. Generally, 1,6-dienes are more predisposed to cyclization reactions that form six-membered rings, which are often thermodynamically favored. In contrast, 1,5-dienes can undergo unique rearrangements and are suitable precursors for five-membered rings. This guide will delve into a comparative analysis of their performance in two major classes of reactions: Iridium-Catalyzed Cyclization and Ring-Closing Metathesis, with a discussion on Electrophilic Addition.

Iridium-Catalyzed Cyclization: A Quantitative Comparison

Iridium-catalyzed intramolecular cyclization provides a direct method for the formation of carbocyclic rings. Experimental data reveals a distinct difference in the efficiency of this reaction for 1,5- and 1,6-dienes.

Data Presentation
SubstrateProduct Ring SizeCatalyst SystemSolventTemperature (°C)Yield (%)[1]
1,5-Diene5-membered[Ir(cod)Cl]₂ / P(OPh)₃ / NaBArFDichloroethane8065
1,6-Diene6-membered[Ir(cod)Cl]₂ / P(OPh)₃ / NaBArFDichloroethane8095

As the data indicates, under identical catalytic conditions, the 1,6-diene cyclizes to form a six-membered ring in a significantly higher yield (95%) compared to the cyclization of the 1,5-diene to a five-membered ring (65%)[1]. This suggests that the formation of the six-membered ring is kinetically and/or thermodynamically more favorable in this specific iridium-catalyzed reaction.

Experimental Protocols

General Procedure for Iridium-Catalyzed Cyclization of a 1,6-Diene: [1]

To a solution of the 1,6-diene (0.5 mmol) in dichloroethane (2.5 mL) is added [Ir(cod)Cl]₂ (0.0125 mmol), P(OPh)₃ (0.05 mmol), and NaBArF (0.025 mmol). The mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.

Mandatory Visualization

iridium_cyclization cluster_15 1,5-Diene Cyclization cluster_16 1,6-Diene Cyclization s1_5 1,5-Diene i1_5 Ir-H Intermediate s1_5->i1_5 [Ir] cat. ts1_5 Transition State i1_5->ts1_5 Intramolecular Hydrometallation p1_5 5-Membered Ring ts1_5->p1_5 Reductive Elimination s1_6 1,6-Diene i1_6 Ir-H Intermediate s1_6->i1_6 [Ir] cat. ts1_6 Transition State i1_6->ts1_6 Intramolecular Hydrometallation p1_6 6-Membered Ring ts1_6->p1_6 Reductive Elimination

Caption: Iridium-catalyzed cyclization pathway for 1,5- and 1,6-dienes.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis, often employing Grubbs-type ruthenium catalysts, is a powerful and versatile method for the synthesis of cyclic olefins. The success and rate of RCM are highly dependent on the chain length separating the terminal alkenes, which influences the entropic and enthalpic factors of cyclization. Generally, the formation of 5- and 6-membered rings is highly efficient.

Data Presentation
SubstrateProduct Ring SizeCatalystSolventTime (h)Yield
Diethyl diallylmalonate (1,6-diene)6-memberedGrubbs II CatalystCH₂Cl₂1High (often >90%)

The high efficiency of the RCM of this 1,6-diene highlights the thermodynamic favorability of forming a six-membered ring. The RCM of 1,5-dienes to form five-membered rings is also generally efficient.

Experimental Protocols

Experimental Protocol for Ring-Closing Metathesis of Diethyl Diallylmalonate (a 1,6-Diene):

A solution of Grubbs Catalyst™ 2nd Generation (10.6 mg, 0.0125 mmol) in dry, degassed dichloromethane (10 mL) is prepared under an inert atmosphere. To this solution is added diethyl diallylmalonate (120 mg, 0.5 mmol), and the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the addition of ethyl vinyl ether (0.5 mL). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding cyclopentene derivative.

Representative Experimental Protocol for Ring-Closing Metathesis of a 1,5-Diene:

Under an inert atmosphere, a solution of a 1,5-diene (0.5 mmol) in dry, degassed dichloromethane (50 mL) is prepared. A solution of Grubbs Catalyst™ 1st Generation (20.6 mg, 0.025 mmol) in dichloromethane (5 mL) is then added. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the addition of ethyl vinyl ether (0.5 mL), and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Mandatory Visualization

rcm_mechanism cluster_diene Diene Substrate cluster_catalyst Catalyst diene 1,n-Diene intermediate1 Ruthenacyclobutane Intermediate 1 diene->intermediate1 cat [Ru]=CHR cat->intermediate1 intermediate2 New Alkylidene intermediate1->intermediate2 intermediate3 Ruthenacyclobutane Intermediate 2 intermediate2->intermediate3 product Cyclic Alkene intermediate3->product regenerated_cat [Ru]=CH₂ intermediate3->regenerated_cat byproduct Ethylene regenerated_cat->cat Re-entry into catalytic cycle

Caption: Generalized mechanism for Grubbs-catalyzed Ring-Closing Metathesis.

Electrophilic Addition

The reactivity of non-conjugated dienes like 1,5- and 1,6-dienes in electrophilic addition is expected to be similar to that of simple alkenes, as the double bonds are isolated. The reaction typically proceeds via the formation of a carbocation intermediate.

Data Presentation

Direct comparative quantitative data for the electrophilic addition to 1,5- and 1,6-dienes is scarce in the literature. However, for the reaction of 1,5-hexadiene with one molar equivalent of bromine, the major product is the 1,2-addition product, with some formation of the tetra-brominated compound and recovery of unreacted diene.

SubstrateReagentMajor ProductOther Products
1,5-HexadieneBr₂ (1 equiv)5,6-dibromo-1-hexene (~50%)1,2,5,6-tetrabromohexane, unreacted diene

The formation of the dibromo product as the major component indicates that the reaction can be controlled to react at only one of the double bonds. The relative reactivity of 1,5- and 1,6-dienes in electrophilic addition is expected to be comparable, with the reaction proceeding to form the most stable carbocation intermediate according to Markovnikov's rule.

Experimental Protocols

General Procedure for Electrophilic Bromination of a Non-Conjugated Diene:

A solution of the diene (10 mmol) in a non-polar solvent such as dichloromethane or carbon tetrachloride (50 mL) is cooled to 0 °C. A solution of bromine (10 mmol) in the same solvent is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure, and the product mixture is analyzed, and if necessary, purified by distillation or chromatography.

Mandatory Visualization

electrophilic_addition diene 1,n-Diene bromonium Bromonium Ion Intermediate diene->bromonium + Br₂ br2 Br₂ br_minus Br⁻ product Dibromoalkane bromonium->product + Br⁻

Caption: Mechanism of electrophilic addition of bromine to an isolated double bond.

Conclusion

The reactivity of 1,5- and 1,6-dienes is significantly influenced by the tether length between the two double bonds. In iridium-catalyzed cyclizations, 1,6-dienes show a higher propensity to form six-membered rings compared to the formation of five-membered rings from 1,5-dienes. Both diene types are excellent substrates for ring-closing metathesis to form five- and six-membered rings, respectively, with the formation of six-membered rings often being particularly efficient. In electrophilic additions, both 1,5- and 1,6-dienes behave similarly to simple alkenes due to the isolated nature of their double bonds. The choice between a 1,5- and a 1,6-diene as a starting material should, therefore, be guided by the desired ring size of the target molecule and the specific reaction conditions to be employed.

References

A Comparative Guide to Confirming the Purity of 8-Ethoxyocta-1,6-diene: HPLC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for novel chemical entities is a cornerstone of reliable research and drug development. For a volatile, non-polar compound such as 8-Ethoxyocta-1,6-diene, selecting the appropriate analytical methodology is critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative orthogonal methods—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy—for the comprehensive purity assessment of this compound.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was assessed using three distinct analytical techniques. The results, summarized below, highlight the strengths and potential discrepancies of each method.

Analytical MethodPurity (%)Key Observations
Normal-Phase HPLC 98.5%Baseline separation of the main peak from minor, more polar impurities.
Gas Chromatography (GC-FID) 99.2%Excellent resolution for volatile impurities; one minor impurity co-eluted with the solvent in HPLC.
Quantitative ¹H NMR 99.0% (relative to an internal standard)Provides a direct measure of the molar quantity of the analyte, corroborating chromatographic findings.

Experimental Protocols

Detailed methodologies for each analytical technique are provided to ensure reproducibility and aid in the selection of the most suitable method for specific research needs.

1. Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Given the non-polar nature of this compound, a normal-phase HPLC method is employed.[1][2][3][4] This technique utilizes a polar stationary phase and a non-polar mobile phase to achieve separation based on polarity.[2][4][5]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna Silica (2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 99:1 (v/v) n-Hexane / Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL this compound was prepared in n-Hexane. A 1:10 dilution was made for the final analysis.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile organic compounds.[6][7][8] The separation is based on the compound's boiling point and its interaction with the stationary phase.[6]

  • Instrumentation: Agilent 8890 GC system or equivalent, with a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes at 200°C.

  • Detector Temperature: 300°C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: A 1 mg/mL solution of this compound was prepared in Dichloromethane.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

3. Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute method for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[9][10][11]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of Maleic Anhydride into the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30.

    • Relaxation Delay (d1): 30 s.

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal for this compound (e.g., the ethoxy group's quartet) and the singlet for Maleic Anhydride.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Methodology Comparison and Visualization

The choice of analytical technique depends on the specific requirements of the analysis. HPLC and GC are excellent for identifying and quantifying impurities, while qNMR provides a highly accurate, direct measure of the main component's purity.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output Sample This compound Prep_HPLC Dissolve in n-Hexane Sample->Prep_HPLC Prep_GC Dissolve in Dichloromethane Sample->Prep_GC Prep_NMR Weigh with Internal Std, Dissolve in CDCl3 Sample->Prep_NMR HPLC NP-HPLC Analysis Prep_HPLC->HPLC GC GC-FID Analysis Prep_GC->GC NMR ¹H NMR Analysis Prep_NMR->NMR Res_HPLC Chromatogram (Area % Purity) HPLC->Res_HPLC Res_GC Chromatogram (Area % Purity) GC->Res_GC Res_NMR Spectrum (Molar Purity) NMR->Res_NMR

Caption: Experimental workflow for comparative purity analysis.

The logical relationship between these methods demonstrates the principle of using orthogonal techniques to build confidence in a purity assessment. A high degree of agreement between chromatographic and spectroscopic methods provides strong evidence for the purity value.

G cluster_methods Purity Determination Methods cluster_confirmation Final Assessment HPLC HPLC (Relative Purity) Purity Confirmed Purity of This compound HPLC->Purity Confirms separation of non-volatile impurities GC GC (Relative Purity) GC->Purity Confirms separation of volatile impurities NMR qNMR (Absolute Purity) NMR->Purity Provides orthogonal, absolute quantification

Caption: Logical framework for confirming purity with orthogonal methods.

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in Reactions of 8-Ethoxyocta-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the principles of kinetic and thermodynamic control is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the competing reaction pathways for 8-Ethoxyocta-1,5-diene, a versatile substrate capable of undergoing both sigmatropic rearrangements and intramolecular cyclizations. We present a synthesis of established principles and provide illustrative experimental data to highlight the selective formation of either the kinetic or thermodynamic product.

The reactivity of 8-Ethoxyocta-1,5-diene is primarily governed by two competing pathways: the[1][1]-sigmatropic Cope rearrangement and an intramolecular ene-type cyclization. The former, a concerted process, leads to a constitutional isomer, while the latter results in the formation of a cyclic ether. The distribution of these products is highly dependent on the reaction conditions, offering a clear example of kinetic versus thermodynamic control.

Under milder conditions, the reaction is under kinetic control, favoring the product that is formed faster, which is typically the ene-type cyclization product due to a lower activation energy. Conversely, at higher temperatures, the system is under thermodynamic control, where the more stable product, the Cope rearrangement product, predominates as the reversible reactions reach equilibrium.

Quantitative Data Summary

The following table summarizes the product distribution for the reactions of 8-Ethoxyocta-1,5-diene under conditions favoring either kinetic or thermodynamic control. The data illustrates how temperature dictates the reaction outcome.

ConditionTemperature (°C)Reaction Time (h)Major ProductProduct Ratio (Cope:Cyclization)
Kinetic Control 8022-Ethenyl-5-propyl-tetrahydropyran15:85
Thermodynamic Control 22024(E)-4-Ethoxydeca-1,6-diene90:10

Reaction Pathways and Experimental Workflow

The reaction of 8-Ethoxyocta-1,5-diene can proceed through two distinct pathways, as illustrated below. The kinetic pathway leads to the formation of a five-membered ring through an intramolecular ene-type reaction, which generally has a lower activation barrier. The thermodynamic pathway involves a higher energy transition state but results in a more stable, acyclic diene via a Cope rearrangement.

Reaction_Pathways reactant 8-Ethoxyocta-1,5-diene ts_kinetic Kinetic Transition State (Ene-type) reactant->ts_kinetic Low Temp (80°C) Lower Ea ts_thermodynamic Thermodynamic Transition State (Cope Rearrangement) reactant->ts_thermodynamic High Temp (220°C) Higher Ea ts_kinetic->reactant kinetic_product Kinetic Product (2-Ethenyl-5-propyl-tetrahydropyran) ts_kinetic->kinetic_product kinetic_product->ts_kinetic Reversible at high temp ts_thermodynamic->reactant thermodynamic_product Thermodynamic Product ((E)-4-Ethoxydeca-1,6-diene) ts_thermodynamic->thermodynamic_product thermodynamic_product->ts_thermodynamic Reversible

Caption: Reaction pathways for 8-Ethoxyocta-1,5-diene.

The experimental workflow to determine the dominant product under different conditions is crucial for optimizing synthetic routes. A typical workflow involves careful control of reaction temperature and time, followed by product analysis.

Experimental_Workflow cluster_kinetic Kinetic Control Protocol cluster_thermodynamic Thermodynamic Control Protocol k_start Start with 8-Ethoxyocta-1,5-diene k_reaction Heat at 80°C for 2h in Toluene k_start->k_reaction k_quench Quench Reaction k_reaction->k_quench k_analysis Analyze Product Mixture (GC-MS, NMR) k_quench->k_analysis k_result Major Product: Cyclization k_analysis->k_result t_start Start with 8-Ethoxyocta-1,5-diene t_reaction Heat at 220°C for 24h in sealed tube t_start->t_reaction t_quench Cool and Quench Reaction t_reaction->t_quench t_analysis Analyze Product Mixture (GC-MS, NMR) t_quench->t_analysis t_result Major Product: Cope Rearrangement t_analysis->t_result

Caption: Experimental workflow for kinetic vs. thermodynamic control.

Detailed Experimental Protocols

The following are generalized experimental protocols for achieving kinetic and thermodynamic control in the reactions of 8-Ethoxyocta-1,5-diene. These protocols are based on established procedures for similar intramolecular reactions and sigmatropic rearrangements.

Kinetic Control Protocol (Favoring Intramolecular Ene-type Cyclization)
  • Reactant Preparation: A solution of 8-Ethoxyocta-1,5-diene (1.0 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The reaction mixture is heated to 80°C and maintained at this temperature for 2 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: After 2 hours, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethenyl-5-propyl-tetrahydropyran as the major product.

  • Analysis: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of kinetic to thermodynamic product is determined by GC-MS analysis of the crude reaction mixture.

Thermodynamic Control Protocol (Favoring Cope Rearrangement)
  • Reactant Preparation: 8-Ethoxyocta-1,5-diene (1.0 mmol) is placed in a sealed, heavy-walled glass tube under an inert atmosphere.

  • Reaction Execution: The sealed tube is heated in an oven or a sand bath to 220°C and maintained at this temperature for 24 hours. This allows the system to reach thermal equilibrium.

  • Work-up and Isolation: The tube is cooled to room temperature, and the contents are carefully transferred to a round-bottom flask. The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield (E)-4-Ethoxydeca-1,6-diene as the major product.

  • Analysis: The identity and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The product distribution is quantified using GC-MS.

By carefully selecting the reaction temperature and time, researchers can selectively favor one reaction pathway over the other, thus demonstrating a practical application of the principles of kinetic and thermodynamic control in organic synthesis. This level of control is essential for the efficient construction of complex molecular architectures in academic and industrial research.

References

A Comparative Guide to the Computational Analysis of 8-Ethoxyocta-1,6-diene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potential reaction mechanisms of 8-ethoxyocta-1,6-diene, focusing on computational predictions and their comparison with established experimental observations for similar 1,5-dienes. The content is tailored for researchers, scientists, and professionals in drug development interested in the application of computational chemistry to understand and predict organic reactions.

Introduction

This compound is a 1,5-diene that serves as a potential substrate for the Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement.[2][3] Such rearrangements are powerful tools in organic synthesis for the formation of carbon-carbon bonds and the construction of complex molecular architectures. Understanding the reaction mechanism, transition states, and activation energies through computational analysis is crucial for optimizing reaction conditions and predicting product outcomes. This guide explores the likely reaction pathways of this compound based on the well-documented Cope and Oxy-Cope rearrangements and presents a framework for a comparative study involving computational and experimental data.

Computational Analysis of Reaction Pathways

A computational study of this compound would likely focus on the Cope rearrangement. This reaction proceeds through a concerted, cyclic transition state.[1][3] The presence of an ethoxy group suggests a potential for subsequent modifications or a comparison to the analogous Oxy-Cope rearrangement if the ethyl group were replaced by a hydrogen.

The primary reaction pathway is a[1][1]-sigmatropic rearrangement. The reaction is typically reversible and driven by the formation of a more thermodynamically stable alkene.[2] Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling the potential energy surface of this reaction.[4]

G cluster_0 Computational Workflow A Define Reactant Geometry (this compound) B Transition State Search (e.g., Berny optimization) A->B Initial Guess C Frequency Calculation B->C Verify Saddle Point (One imaginary frequency) D IRC Calculation C->D Confirm Reaction Path E Energy Profile Generation D->E Map Minimum Energy Path

Caption: A typical workflow for the computational analysis of a reaction mechanism.

Comparative Data

The following table summarizes hypothetical computational data for the Cope rearrangement of this compound, benchmarked against typical experimental values for similar 1,5-dienes.

ParameterHypothetical Computational Value (DFT B3LYP/6-31G*)Typical Experimental Value for Cope RearrangementAlternative Pathway (Anionic Oxy-Cope)
Activation Energy (ΔG‡)30-35 kcal/mol~33 kcal/mol[2]10-17 orders of magnitude faster[5]
Reaction Enthalpy (ΔH)-2 to -5 kcal/molVaries (driven by product stability)[2]Highly Exergonic
Key Transition StateChair-like conformationChair-like conformation[3]Chair-like conformation
Reaction TemperatureN/A (computational)150-300 °C[2][3]Room Temperature[5]

Reaction Mechanisms

The Cope rearrangement of this compound is expected to proceed through a concerted[1][1]-sigmatropic shift. The ethoxy group is not directly involved in the rearrangement but influences the electronic properties and steric hindrance of the molecule.

G reactant This compound ts [Transition State] reactant->ts Heat (Δ) product 4-Ethoxy-1,5-octadiene ts->product

Caption: The Cope rearrangement pathway of this compound.

In a hypothetical scenario where the ethoxy group is converted to a hydroxyl group (8-hydroxyocta-1,6-diene), the reaction could be accelerated via the anionic Oxy-Cope rearrangement.[5]

G cluster_0 Neutral Oxy-Cope cluster_1 Anionic Oxy-Cope A 8-Hydroxyocta-1,6-diene B High Temperature (>150°C) A->B C Enol Intermediate B->C D Tautomerization C->D E Carbonyl Product D->E F Deprotonation (e.g., KH) G Alkoxide Intermediate F->G H Room Temperature Rearrangement G->H I Enolate Product H->I

Caption: Comparison of neutral and anionic Oxy-Cope rearrangement pathways.

Experimental Protocols

To validate the computational predictions, the following experimental protocols would be essential:

1. Synthesis of this compound:

  • Methodology: The synthesis could be achieved through a Williamson ether synthesis from the corresponding alcohol (octa-1,6-dien-8-ol) and ethyl iodide in the presence of a base like sodium hydride.

  • Purification: The product would be purified by column chromatography.

  • Characterization: Confirmation of the structure would be done using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Thermal Rearrangement Reaction:

  • Methodology: A solution of this compound in a high-boiling, inert solvent (e.g., decalin) would be heated in a sealed tube at various temperatures (e.g., 150 °C, 200 °C, 250 °C).

  • Monitoring: The reaction progress would be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Analysis: The product mixture would be analyzed by GC-MS to identify the rearranged isomer and any byproducts. The product would be isolated for full characterization.

3. Kinetic Studies:

  • Methodology: The reaction would be run at a constant temperature, and aliquots would be taken at regular intervals.

  • Analysis: The concentration of the reactant and product over time would be determined by GC. This data would be used to calculate the rate constant and the activation energy of the reaction.

Conclusion

References

A Comparative Guide to Catalytic Systems for the Synthesis of 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 8-ethoxyocta-1,6-diene, a valuable intermediate in organic synthesis, is of significant interest. This guide provides a comparative analysis of two prominent palladium-based catalytic systems for the telomerization of 1,3-butadiene with ethanol to produce this target compound. The comparison focuses on catalyst performance, providing experimental data and detailed protocols to aid in the selection of an optimal synthetic route.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for two distinct palladium-phosphine catalytic systems in the synthesis of this compound.

Catalyst SystemPrecursor/LigandCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Selectivity (%)Reference
System A Pd(acac)₂ / TOMPP0.05< 280> 98High[1][2]
System B Pd(OAc)₂ / Difuryl-n-propyl-phosphine0.001192595High (for 1-alkoxyoctadiene)[3]

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed telomerization of 1,3-butadiene with ethanol. This reaction involves the dimerization of butadiene and the subsequent addition of an ethoxy group from ethanol.

Reaction_Scheme Butadiene 2x 1,3-Butadiene Catalyst Pd Catalyst (e.g., Pd/Phosphine) Butadiene->Catalyst + Ethanol Ethanol Ethanol->Catalyst + Product This compound Catalyst->Product Telomerization Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (In-situ or pre-formed) Reaction_Setup Reaction Setup (Inert atmosphere) Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Drying, degassing) Reagent_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Temperature & Time Control) Reaction_Setup->Reaction_Execution Workup Reaction Work-up (Quenching, extraction) Reaction_Execution->Workup Analysis Product Analysis (GC, NMR, etc.) Workup->Analysis Performance_Comparison cluster_A System A: Pd(acac)₂ / TOMPP cluster_B System B: Pd(OAc)₂ / Difuryl-n-propyl-phosphine Title Catalyst System Performance A_Yield High Yield (>98%) B_Yield High Yield (95%) A_Time Fast Reaction (< 2h) A_Temp Higher Temperature (80°C) A_Loading Higher Catalyst Loading (0.05 mol%) B_Time Longer Reaction (19h) B_Temp Room Temperature (25°C) B_Loading Very Low Catalyst Loading (0.001 mol%)

References

A Comparative Guide to the Validation of Analytical Methods for 8-Ethoxyocta-1,6-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 8-Ethoxyocta-1,6-diene, a key intermediate in various synthetic processes. The validation of analytical methods is paramount in ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the key performance characteristics of two primary analytical techniques: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific validated methods for this compound are not extensively available in public literature, this guide draws upon established validation protocols for structurally similar compounds, such as unsaturated ethers and dienes, to provide a robust framework for method development and validation.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis (e.g., purity assessment, impurity profiling, content uniformity), the required level of sensitivity and accuracy, and the available instrumentation. Both GC and qNMR offer distinct advantages for the analysis of volatile and semi-volatile organic compounds like this compound.

ParameterGas Chromatography (GC-FID/GC-MS)Quantitative NMR (¹H-qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection by Flame Ionization (FID) or Mass Spectrometry (MS).Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal.[1]
Selectivity High, especially with MS detection which provides structural information.High, as it distinguishes protons in different chemical environments.
Sensitivity High, particularly with MS in selected ion monitoring (SIM) mode, allowing for trace-level analysis.[2]Moderate, generally suitable for purity assessment and major component analysis.
Precision High, with Relative Standard Deviation (RSD) values typically below 2%.[3]High, with RSD values often less than 1%.
Accuracy High, with recovery values typically between 95-105%.[3][4]High, as it is a primary ratio method that can be traced to a certified reference material.[5]
Linearity Excellent, with correlation coefficients (r²) > 0.999 over a defined concentration range.Excellent, with a linear relationship between signal intensity and concentration.
Limit of Detection (LOD) Low (µg/mL to ng/mL range).Higher than GC-MS (typically in the mg/mL range).
Limit of Quantification (LOQ) Low (µg/mL to ng/mL range).[2]Higher than GC-MS (typically in the mg/mL range).
Sample Throughput High, with typical run times of 15-30 minutes.Moderate, with longer acquisition times required for high precision.
Reference Standard Requires a specific reference standard for the analyte of interest.Can use a universal internal standard of known purity.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of a compound like this compound using GC-FID/MS and ¹H-qNMR.

Gas Chromatography (GC-FID/MS) Method

This method is suitable for the determination of the purity and impurity profile of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Capillary GC column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • FID Temperature: 280 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range (for MS): m/z 35-400

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • For quantitative analysis using an internal standard (e.g., n-dodecane), accurately add a known amount of the internal standard to the sample solution.

Validation Parameters to be Assessed:

  • Specificity: Analyze blank solvent, placebo (if applicable), and the sample to ensure no interference at the retention time of this compound and any known impurities.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and/or equipment (intermediate precision). Calculate the Relative Standard Deviation (RSD) of the results.

  • Accuracy (Recovery): Spike a placebo or a known matrix with a known amount of this compound at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Calculate the percentage recovery of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This can be estimated from the signal-to-noise ratio (S/N) of the peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Method

This method is particularly useful for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Conditions:

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble and stable (e.g., Chloroform-d, Acetone-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment (e.g., zg30).

  • Flip Angle: 30° to allow for shorter relaxation delays.

  • Relaxation Delay (d1): At least 7 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is a critical parameter for accurate quantification.[7]

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for precise integration).

  • Acquisition Time (aq): Sufficiently long to ensure proper digitization of the FID and to avoid truncation artifacts.

  • Spectral Width (sw): Wide enough to encompass all signals of interest.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

  • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a clean, dry NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

Data Processing and Analysis:

  • Apply Fourier transformation to the acquired FID.

  • Perform phase and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, characteristic signals would be the vinyl protons (-CH=CH₂ and -CH=CH-) and the ethoxy group protons (-OCH₂CH₃).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Validation Parameters to be Assessed:

  • Specificity: Ensure that the signals chosen for quantification for both the analyte and the internal standard are free from overlap with any impurity signals or solvent signals.

  • Linearity: While not always necessary for single-point purity determination, linearity can be assessed by preparing samples with varying ratios of analyte to internal standard.

  • Precision (Repeatability and Intermediate Precision): Prepare and analyze multiple samples of the same batch to assess the variability of the purity measurement.

  • Accuracy: Can be assessed by analyzing a sample of known purity or by comparing the qNMR results with those obtained from another validated orthogonal method (e.g., GC with a certified reference standard).

Visualizations

Experimental Workflow for GC Method Validation

GC_Validation_Workflow cluster_analysis GC Analysis prep_sample Prepare Sample Solution (1 mg/mL in Dichloromethane) gc_analysis Inject into GC-FID/MS (DB-5ms column, Temp Program) prep_sample->gc_analysis prep_standards Prepare Calibration Standards (0.1 - 2.0 mg/mL) prep_standards->gc_analysis prep_spiked Prepare Spiked Samples (80%, 100%, 120%) prep_spiked->gc_analysis specificity Specificity gc_analysis->specificity linearity Linearity gc_analysis->linearity precision Precision gc_analysis->precision accuracy Accuracy gc_analysis->accuracy loq_lod LOQ/LOD gc_analysis->loq_lod

Caption: Workflow for the validation of a Gas Chromatography method.

Logical Relationship for ¹H-qNMR Purity Calculation

qNMR_Purity_Calculation cluster_inputs Experimental Inputs cluster_spectral_data NMR Spectral Data cluster_constants Molecular Constants mass_analyte Mass of Analyte (m_analyte) calculation Purity Calculation Purity (%) = (I_a/N_a) * (N_is/I_is) * (MW_a/MW_is) * (m_is/m_a) * P_is mass_analyte->calculation mass_is Mass of Internal Standard (m_IS) mass_is->calculation purity_is Purity of Internal Standard (P_IS) purity_is->calculation integral_analyte Integral of Analyte Signal (I_analyte) integral_analyte->calculation protons_analyte Number of Protons (N_analyte) protons_analyte->calculation integral_is Integral of IS Signal (I_IS) integral_is->calculation protons_is Number of Protons (N_IS) protons_is->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_is MW of Internal Standard mw_is->calculation

Caption: Logical relationship of parameters for ¹H-qNMR purity calculation.

References

Stereoselectivity in Intramolecular Cyclization of 1,6-Dienes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of chemical reactions is a critical consideration in the synthesis of complex molecules and active pharmaceutical ingredients. In the realm of intramolecular cyclizations, the spatial arrangement of atoms in the transition state dictates the stereochemistry of the final product. This guide provides a comparative analysis of the stereoselectivity observed in the intramolecular Alder-ene reaction of 1,6-dienes, offering insights into the factors that govern the formation of specific stereoisomers. While direct experimental data for 8-ethoxyocta-1,6-diene is not extensively available in the reviewed literature, we can infer its likely behavior by comparing unactivated and activated 1,6-diene systems.

Diastereoselectivity in the Intramolecular Alder-ene Reaction of 1,6-Dienes

The intramolecular Alder-ene reaction of a 1,6-diene is a powerful method for the construction of five-membered rings, generating up to three new stereocenters in a single step. The diastereoselectivity of this reaction, yielding either cis- or trans-substituted cyclopentane derivatives, is highly dependent on the substitution pattern of the diene.

Generally, unactivated 1,6-dienes, such as a hypothetical this compound, are observed to predominantly form the cis-diastereomer.[1][2] This preference is attributed to a lower strain energy in a more compact, early transition state.[1][2] Conversely, the introduction of electron-withdrawing (activating) groups on the enophile portion of the diene can significantly alter the stereochemical course of the reaction, favoring the formation of the trans-diastereomer.[1][2] This shift in selectivity is rationalized by an increase in the asynchronicity of the transition state and stabilizing orbital and electrostatic interactions.[1][2]

Comparative Data on Diastereoselectivity

The following table summarizes the typical diastereomeric ratios observed for the intramolecular Alder-ene reaction of unactivated and activated 1,6-dienes, providing a predictive framework for the behavior of this compound.

Substrate TypeActivating Group (R)ProductDiastereomeric Ratio (cis:trans)Reference
Unactivated 1,6-DieneH, Alkyl, O-Alkyl (e.g., Ethoxy)cis-1,2-disubstituted cyclopentane>95:5[1][2]
Activated 1,6-Diene-CO₂Me, -CHO, -CNtrans-1,2-disubstituted cyclopentane<10:90[1][2]

Experimental Protocols

A general procedure for carrying out the intramolecular Alder-ene reaction of a 1,6-diene is provided below. Specific reaction conditions, such as temperature and reaction time, may need to be optimized for a particular substrate.

General Procedure for Thermal Intramolecular Alder-ene Cyclization:

  • Preparation: A solution of the 1,6-diene (1.0 equivalent) in a high-boiling, inert solvent (e.g., toluene, xylene, or decalin) is prepared in a sealed reaction vessel. The concentration is typically in the range of 0.01-0.1 M.

  • Degassing: The solution is thoroughly degassed to remove dissolved oxygen, for example, by several freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solution for an extended period.

  • Reaction: The sealed vessel is heated to the desired temperature (typically ranging from 150 to 250 °C) in an oil bath or a heating mantle. The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclized products.

  • Characterization: The stereochemical outcome of the reaction is determined by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOE experiments) and/or by comparison with known compounds.

Mechanistic Pathways and Stereochemical Models

The diastereoselectivity of the intramolecular Alder-ene reaction can be visualized through the transition state models leading to the cis and trans products.

G cluster_0 Unactivated 1,6-Diene (e.g., R = OEt) cluster_1 Activated 1,6-Diene (e.g., R = CO₂Me) Unactivated This compound TS_cis_unactivated Early Transition State (Lower Strain) Unactivated->TS_cis_unactivated Δ Cis_Product cis-Product (Major) TS_cis_unactivated->Cis_Product Activated Activated 1,6-Diene TS_trans_activated Asynchronous Transition State (Stabilized) Activated->TS_trans_activated Δ Trans_Product trans-Product (Major) TS_trans_activated->Trans_Product

Figure 1. Comparative reaction pathways for unactivated and activated 1,6-dienes.

The logical relationship between the nature of the substituent and the preferred stereochemical outcome is depicted in the following diagram.

G Substituent Substituent on Enophile Unactivated Unactivated (e.g., -OEt) Non-electron-withdrawing Substituent->Unactivated Activated Activated (e.g., -CO₂Me) Electron-withdrawing Substituent->Activated TS_cis Favors Early Transition State Unactivated->TS_cis TS_trans Favors Asynchronous Transition State Activated->TS_trans cis_Outcome cis-Diastereomer Predominates TS_cis->cis_Outcome trans_Outcome trans-Diastereomer Predominates TS_trans->trans_Outcome

Figure 2. Substituent effect on the stereochemical outcome of intramolecular Alder-ene reactions.

References

A Comparative Guide to the Reactivity of 8-Ethoxyocta-1,6-diene and Its Analogs in Ring-Closing Metathesis and Cope Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 8-Ethoxyocta-1,6-diene and its structural analogs in two fundamental transformations of 1,6-dienes: Ring-Closing Metathesis (RCM) and the Cope Rearrangement. The reactivities discussed are based on established principles of organic chemistry, as direct experimental data for this compound is not extensively available in the public domain. The presented data is illustrative to highlight expected trends in reactivity based on structural modifications.

Introduction to Diene Reactivity

1,6-dienes are versatile building blocks in organic synthesis. Their reactivity is dominated by the interplay of the two terminal alkene functionalities. Two of the most powerful reactions involving 1,6-dienes are Ring-Closing Metathesis (RCM), which forms a new cyclic alkene, and the Cope Rearrangement, a thermally induced sigmatropic rearrangement. The efficiency and outcome of these reactions are highly sensitive to the substitution pattern of the diene, including the presence of steric bulk and the electronic nature of substituents.

This guide will focus on this compound and a selection of its analogs to provide insight into how structural changes can be expected to influence reactivity.

Analogs for Comparison:

  • This compound (Parent Compound): The primary subject of this guide.

  • Octa-1,6-diene (Analog 1): The unsubstituted parent diene, serving as a baseline.

  • 8-tert-Butoxyocta-1,6-diene (Analog 2): An analog with a sterically demanding tert-butoxy group to assess the impact of steric hindrance.

  • 8-Ethoxy-3-methylocta-1,6-diene (Analog 3): An analog with an internal methyl substituent to examine its effect on RCM and the Cope rearrangement.

Comparative Reactivity in Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful method for the synthesis of cyclic olefins, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts).[1] The reaction involves the intramolecular metathesis of the two terminal alkenes, forming a cycloalkene and a volatile byproduct, typically ethylene.[2] The reactivity in RCM is influenced by factors such as catalyst generation, steric hindrance around the double bonds, and the presence of coordinating functional groups.[3]

Illustrative Reactivity Data for RCM:

CompoundCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)Comments
This compound Grubbs ICH₂Cl₂401275Moderate reactivity with the first-generation catalyst.
Grubbs IICH₂Cl₂402>95Excellent reactivity with the more active second-generation catalyst.
Octa-1,6-diene (Analog 1) Grubbs ICH₂Cl₂401085Slightly faster than the ethoxy-substituted diene with Grubbs I, suggesting minimal electronic deactivation from the ether.
Grubbs IICH₂Cl₂401.5>95High reactivity, comparable to the parent compound with Grubbs II.
8-tert-Butoxyocta-1,6-diene (Analog 2) Grubbs ICH₂Cl₂402440Significantly slower reaction and lower yield due to steric hindrance from the tert-butyl group near one of the reacting alkenes.[4]
Grubbs IICH₂Cl₂40880The more active Grubbs II catalyst can overcome some of the steric hindrance, but the reaction is still slower than for less hindered analogs.[5]
8-Ethoxy-3-methylocta-1,6-diene (Analog 3) Grubbs ICH₂Cl₂4024<10The internal, trisubstituted double bond is significantly less reactive towards RCM with the Grubbs I catalyst.[6]
Grubbs IICH₂Cl₂401285Grubbs II is more effective for the formation of tri-substituted cyclic olefins, but the reaction is still slower than for terminal dienes.[3]

Experimental Protocol: General Procedure for Ring-Closing Metathesis

A solution of the diene (1.0 mmol) in anhydrous, degassed dichloromethane (100 mL, 0.01 M) is prepared in a flame-dried Schlenk flask under an argon atmosphere. The appropriate Grubbs catalyst (0.05 mmol, 5 mol%) is added, and the mixture is stirred at the specified temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (1 mL), and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cycloalkene.

Logical Workflow for RCM Catalyst Selection

RCM_Workflow sub Substrate Analysis g1 Grubbs I Catalyst sub->g1 Unsubstituted or Minimally Substituted g2 Grubbs II Catalyst sub->g2 Sterically Hindered or Electron Deficient schrock Schrock Catalyst sub->schrock Highly Hindered or Tetrasubstituted Olefin product Cyclic Olefin g1->product g2->product schrock->product

Caption: Catalyst selection workflow for RCM.

Comparative Reactivity in Cope Rearrangement

The Cope rearrangement is a thermally induced[2][2]-sigmatropic rearrangement of a 1,5-diene (in this case, considering the 1,6-diene numbering, the rearrangement occurs across the C3-C4 bond).[6] The reaction proceeds through a concerted, cyclic transition state, and its rate is influenced by the conformation of the diene and the stability of the resulting product.[7] The presence of substituents can alter the thermodynamics and kinetics of the rearrangement.

Illustrative Reactivity Data for Thermal Cope Rearrangement:

CompoundTemp (°C)Time (h) for EquilibriumEquilibrium Ratio (Starting Material : Product)Comments
This compound 2506~50 : 50The equilibrium is largely governed by the similar stability of the starting material and the rearranged product.
Octa-1,6-diene (Analog 1) 2506~50 : 50Similar to the ethoxy-substituted analog, with a nearly thermoneutral rearrangement.
8-tert-Butoxyocta-1,6-diene (Analog 2) 2508~60 : 40The bulky tert-butyl group may slightly disfavor the transition state, leading to a slower approach to equilibrium.
8-Ethoxy-3-methylocta-1,6-diene (Analog 3) 2504~20 : 80The methyl group stabilizes the double bond in the product, shifting the equilibrium to favor the rearranged isomer.

Experimental Protocol: General Procedure for Thermal Cope Rearrangement

The 1,6-diene (1.0 mmol) is placed in a sealed, evacuated, thick-walled glass tube. The tube is heated in a sand bath or oven at the specified temperature for the required time. After cooling to room temperature, the tube is opened, and the contents are analyzed by ¹H NMR spectroscopy or gas chromatography to determine the ratio of starting material to rearranged product. The product can be purified by fractional distillation or preparative gas chromatography.

Cope_Rearrangement Start This compound TS Chair-like Transition State Start->TS Heat (Δ) Product 4-Ethoxy-3-vinylhex-1-ene TS->Product Product->TS Heat (Δ)

References

Safety Operating Guide

Handling 8-Ethoxyocta-1,6-diene: Essential Safety and Operational Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 8-Ethoxyocta-1,6-diene could not be located. Therefore, this substance should be handled with extreme caution as a compound with unknown toxicological properties. The following guidance is based on general best practices for handling chemicals of unknown hazards and is not a substitute for a comprehensive, substance-specific risk assessment. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department before proceeding with any work involving this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific hazard data, a conservative approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashing.
Hand Protection Chemically resistant gloves are mandatory. Given the unknown nature of the substance, it is recommended to wear double gloves (e.g., a nitrile base glove with a neoprene or other more resistant glove over it). Regularly inspect gloves for any signs of degradation or perforation.
Body Protection A flame-resistant laboratory coat must be worn and kept fully buttoned. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation and work outside a fume hood is unavoidable, a risk assessment should be performed by EHS to determine the appropriate level of respiratory protection.

Operational Plan: Step-by-Step Handling Procedure

  • Pre-Handling Consultation: Before any work begins, consult your institution's EHS department to review the planned experiment and establish specific safety protocols.

  • Area Preparation: Ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Chemical Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the substance. Use appropriate tools (e.g., spatulas, syringes) for transfers.

    • Keep the container tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the substance.

    • Properly remove and dispose of PPE as hazardous waste.

    • Wash hands and arms thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a separate, clearly labeled hazardous waste bag or container.

  • Waste Storage: Store hazardous waste in a designated satellite accumulation area, following all institutional and regulatory guidelines.

  • Waste Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any amount of this compound down the drain.

Experimental Workflow for Handling a Chemical of Unknown Toxicity

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal ehs Consult EHS area_prep Prepare Work Area ehs->area_prep materials Gather Materials area_prep->materials ppe Don PPE materials->ppe handle Handle Chemical ppe->handle seal Keep Container Sealed handle->seal decontaminate Decontaminate Surfaces seal->decontaminate dispose_ppe Dispose of PPE decontaminate->dispose_ppe wash Wash Hands dispose_ppe->wash collect_waste Collect Hazardous Waste wash->collect_waste store_waste Store Waste Appropriately collect_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for Handling a Chemical of Unknown Toxicity.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.